HZ52
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIGXYHGQLWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HZ52: A Technical Guide to its Mechanism of Action on 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of HZ52, a novel and potent direct inhibitor of 5-lipoxygenase (5-LOX). This compound, chemically identified as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, has demonstrated significant potential in the pharmacological intervention of inflammatory and allergic disorders by targeting the biosynthesis of pro-inflammatory leukotrienes. This document collates the available quantitative data, details the experimental protocols used for its characterization, and visualizes the pertinent biochemical pathways and experimental workflows.
Introduction to 5-Lipoxygenase and Leukotriene Biosynthesis
5-Lipoxygenase is the key enzyme in the biosynthetic pathway of leukotrienes, a class of potent inflammatory lipid mediators.[1][2] The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into the unstable epoxide, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are implicated in the pathophysiology of various inflammatory diseases such as asthma.[3][4] The inhibition of 5-LOX is, therefore, a critical therapeutic strategy for mitigating leukotriene-mediated inflammation.[5] this compound has emerged as a promising inhibitor with a unique pharmacological profile.[2]
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound on 5-LOX has been quantified in both cell-free and cell-based assays. The following table summarizes the key inhibitory concentration (IC50) values reported for this compound.
| Assay Type | Biological System | Stimulus | Measured Product(s) | IC50 Value (µM) | Reference |
| Cell-Free | Partially purified recombinant 5-LOX | - | 5-LOX products | 1.5 | |
| Cell-Based | Intact human polymorphonuclear leukocytes (PMNL) | A23187 + Arachidonic Acid | LTB4 and 5-H(P)ETE | 0.7 |
Mechanism of Action of this compound
This compound acts as a direct inhibitor of 5-lipoxygenase.[1] Its mechanism is distinct from other classes of 5-LOX inhibitors and is characterized by the following key features:
-
Reversibility: The inhibitory action of this compound on 5-LOX is reversible.[2]
-
Non-Redox Activity: Unlike many 5-LOX inhibitors that act by reducing the active site iron, this compound's mechanism is independent of radical scavenging properties.[2]
-
Independence from Peroxide Tone: The inhibitory activity of this compound is not affected by an increased peroxide tone.[2]
-
Non-Competitive with Substrate: The inhibition by this compound is not impaired by elevated concentrations of the substrate, arachidonic acid.[2]
-
Robustness to Cellular Conditions: The inhibitory effect of this compound is minimally affected by the type of cell stimulus, phospholipids, glycerides, membranes, or calcium concentrations.[2]
While the precise binding site of this compound on the 5-lipoxygenase enzyme has not been experimentally elucidated in the available literature, its unique pharmacological profile suggests a potential allosteric mechanism of action. It is hypothesized that this compound binds to a site distinct from the active site, inducing a conformational change in the enzyme that leads to a reduction in its catalytic activity.
Signaling Pathway of Leukotriene Biosynthesis and this compound Inhibition
The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the key cited literature for the characterization of this compound.[1]
Cell-Free 5-LOX Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated 5-lipoxygenase.
Materials:
-
Partially purified recombinant human 5-LOX
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
EDTA
-
ATP
-
Arachidonic acid (AA)
-
Calcium chloride (CaCl2)
-
Methanol
-
Internal standard (e.g., Prostaglandin B2)
-
Solid-phase extraction columns
-
HPLC system with UV detector
Procedure:
-
Prepare a reaction mixture containing partially purified 5-LOX enzyme in PBS supplemented with EDTA and ATP.
-
Pre-incubate the enzyme solution with various concentrations of this compound or vehicle (DMSO) for 10 minutes on ice.
-
Initiate the enzymatic reaction by adding arachidonic acid and CaCl2.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Terminate the reaction by adding methanol.
-
Add an internal standard for quantification.
-
Acidify the samples and perform solid-phase extraction to isolate the 5-LOX products.
-
Analyze the extracted products by reverse-phase HPLC, monitoring the absorbance at 235 nm.
-
Calculate the concentration of 5-LOX products relative to the internal standard.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based 5-LOX Inhibition Assay in Human PMNLs
This assay assesses the inhibitory activity of this compound in a cellular environment.
Materials:
-
Isolated human polymorphonuclear leukocytes (PMNLs)
-
This compound stock solution (in DMSO)
-
Buffer (e.g., PGC buffer)
-
Calcium ionophore A23187
-
Arachidonic acid (AA)
-
Methanol
-
Internal standard
-
Solid-phase extraction columns
-
HPLC system with UV detector
Procedure:
-
Isolate human PMNLs from fresh blood.
-
Resuspend the PMNLs in a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 and arachidonic acid to induce 5-LOX product formation.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction and lyse the cells by adding methanol.
-
Follow steps 6-10 from the cell-free assay protocol for product extraction, analysis, and IC50 determination.
Experimental Workflow Diagram
Caption: Experimental workflow for cell-based 5-LOX inhibition assay.
Structure-Activity Relationship
Currently, there is limited publicly available information regarding the structure-activity relationship (SAR) of this compound analogs. The observation that the ethyl ester of this compound, HZ49, is inactive suggests that the free carboxylic acid group is essential for its biological activity.[1] Further research into the SAR of this compound would be invaluable for the design of new and improved 5-LOX inhibitors.
Conclusion
This compound is a potent, reversible, and direct inhibitor of 5-lipoxygenase with a unique mechanism of action that distinguishes it from classical 5-LOX inhibitors. Its efficacy in both cell-free and cell-based systems, coupled with its favorable pharmacological profile of being largely unaffected by cellular conditions, underscores its potential as a therapeutic agent for inflammatory diseases. While the precise binding site and a detailed structure-activity relationship remain to be fully elucidated, the existing data provide a strong foundation for further investigation and development of this compound and related compounds as next-generation anti-inflammatory drugs. Future studies should focus on crystallographic or advanced computational modeling to identify the this compound binding site on 5-LOX, which will be critical for understanding its unique inhibitory mechanism and for the rational design of more potent and selective inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
what is the chemical structure of HZ52
- 1. frontiersin.org [frontiersin.org]
- 2. The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways mediating induction of the early response genes prostaglandin G/H synthase-2 and egr-1 by serotonin via 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
HZ52 (CAS number 1077626-51-7): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HZ52, a potent and reversible inhibitor of 5-lipoxygenase (5-LO). This compound, with the CAS number 1077626-51-7, has demonstrated significant potential in preclinical studies as a modulator of inflammatory pathways through its targeted inhibition of leukotriene synthesis. This document consolidates key technical data, experimental methodologies, and relevant biological pathways to support further research and development efforts.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1077626-51-7 | [1][2][3][4][5][6] |
| Formal Name | 2-[[4-([1,1′-biphenyl]-4-ylamino)-6-chloro-2-pyrimidinyl]thio]-octanoic acid | [1] |
| Molecular Formula | C₂₄H₂₆ClN₃O₂S | [1][2][4] |
| Molecular Weight | 456.0 g/mol | [1][2][4] |
| Mechanism of Action | Reversible inhibitor of 5-lipoxygenase (5-LO) | [1][5] |
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
In Vitro Activity
| Assay | System | IC₅₀ | Reference |
| 5-Lipoxygenase Inhibition | Intact human polymorphonuclear leukocytes (PMNL) | 0.7 µM | [1][5] |
| 5-Lipoxygenase Inhibition | Cell-free assay with partially purified recombinant 5-LO enzyme | 1.5 µM | [2] |
| 5-Lipoxygenase Inhibition | PMNL homogenates | 9 µM | [2] |
In Vivo Efficacy
| Animal Model | Species | Dosage | Effect | Reference |
| Carrageenan-induced pleurisy | Rat | 1.5 mg/kg, i.p. | Prevention of pleurisy and reduction of LTB₄ levels | [2] |
| Platelet-activating factor (PAF)-induced lethal shock | Mouse | 10 mg/kg, i.p. | Protection against lethal shock | [1][2] |
Signaling Pathway
The diagram below illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound. Arachidonic acid, released from the cell membrane, is converted by 5-lipoxygenase into leukotrienes, which are potent mediators of inflammation. This compound directly inhibits 5-lipoxygenase, thereby blocking the synthesis of these pro-inflammatory molecules.
Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for the evaluation of this compound. For specific details, it is recommended to consult the primary research article by Greiner et al. (2011) in the British Journal of Pharmacology.
Determination of 5-Lipoxygenase (5-LO) Product Formation in Human Polymorphonuclear Leukocytes (PMNLs)
Objective: To measure the inhibitory effect of this compound on the production of 5-LO products (e.g., LTB₄) in intact human PMNLs.
Methodology:
-
Isolation of PMNLs: Human PMNLs are isolated from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation.
-
Cell Stimulation: PMNLs are pre-incubated with various concentrations of this compound or vehicle control for a specified time. Subsequently, the cells are stimulated with a calcium ionophore (e.g., A23187) to induce 5-LO product formation.
-
Extraction of Leukotrienes: The reaction is stopped, and the leukotrienes are extracted from the cell suspension using a suitable organic solvent.
-
Quantification of 5-LO Products: The amount of 5-LO products, particularly LTB₄, is quantified using a specific and sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or by High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The concentration of this compound that causes 50% inhibition of 5-LO product formation (IC₅₀) is calculated.
Carrageenan-Induced Pleurisy in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation.
Methodology:
-
Animal Dosing: Male Wistar rats are administered this compound (e.g., 1.5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Pleurisy: After a specified pre-treatment time, pleurisy is induced by intrapleural injection of a carrageenan solution.
-
Sample Collection: At a defined time point after carrageenan injection, the animals are euthanized, and the pleural exudate is collected.
-
Analysis of Inflammatory Parameters: The volume of the pleural exudate and the number of infiltrating leukocytes are determined. The concentration of LTB₄ in the exudate is measured by ELISA.
-
Data Analysis: The effects of this compound on exudate volume, leukocyte infiltration, and LTB₄ levels are compared to the vehicle-treated control group.
Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice
Objective: To assess the protective effect of this compound in a mouse model of systemic shock.
Methodology:
-
Animal Dosing: Male CD-1 mice are pre-treated with this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Shock: A lethal dose of PAF is administered intravenously to induce shock.
-
Monitoring: The survival rate of the mice is monitored over a specified period.
-
Data Analysis: The percentage of survival in the this compound-treated group is compared to the vehicle-treated control group to determine the protective effect of the compound.
The provided information is intended to serve as a foundational technical guide for researchers. For a comprehensive understanding and to ensure reproducibility, it is imperative to refer to the detailed methodologies and data presented in the peer-reviewed scientific literature.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]
- 6. A lethal role of platelet activating factor in anaphylactic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of a Novel Kinase Inhibitor
Disclaimer: Publicly available information on a compound specifically designated "HZ52" is not available. This document serves as a representative technical guide, using the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as a model to illustrate the required data presentation, experimental protocols, and visualizations. The data and methodologies presented are based on established literature for Gefitinib and similar kinase inhibitors.
Introduction
This document outlines the discovery, synthesis, and characterization of a potent and selective small molecule inhibitor of a target kinase. The following sections detail the biochemical and cellular activity, provide comprehensive experimental protocols, and illustrate the compound's mechanism of action within its primary signaling pathway. The methodologies and data structures are presented to guide researchers in the evaluation of novel therapeutic compounds.
Discovery and Synthesis
The discovery process for a novel kinase inhibitor typically begins with a high-throughput screen (HTS) of a diverse chemical library to identify initial hits.[1] These hits are then subjected to a series of validation and optimization steps to improve potency, selectivity, and drug-like properties, a process known as a hit-to-lead campaign.
The logical workflow for such a campaign, from initial screening to lead identification, is outlined below.
Caption: High-throughput screening and lead optimization workflow.
The synthesis of the model compound, Gefitinib, involves a multi-step process culminating in the formation of the quinazoline core, followed by the addition of the aniline side-chain. The specific reaction conditions and intermediates are well-documented in medicinal chemistry literature.
Biological Activity
The inhibitory activity of the model compound was assessed in both biochemical and cellular assays. Quantitative data are summarized below.
Table 1: Biochemical Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Assay Type |
| EGFR (Wild-Type) | 35 | 2.1 | TR-FRET |
| HER2 | >10,000 | N/A | KinaseGlo |
| SRC | >10,000 | N/A | KinaseGlo |
| ABL | >10,000 | N/A | KinaseGlo |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: Cellular Proliferation Activity
| Cell Line | EGFR Status | GI₅₀ (nM) |
| NCI-H3255 | L858R Mutant | 8 |
| PC-9 | Del E746-A750 | 12 |
| A431 | Wild-Type | 950 |
| Calu-3 | Wild-Type | >5,000 |
GI₅₀: Half-maximal growth inhibition concentration.
Mechanism of Action & Signaling Pathway
The model compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. By binding to the ATP-binding site in the kinase domain, it prevents autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Protocols
Protocol: TR-FRET Biochemical Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., "this compound") serially diluted in DMSO
-
384-well low-volume microplates (e.g., Corning 4514)
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense 50 nL of each dilution into a 384-well assay plate.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Assay Buffer containing the kinase and the biotinylated peptide substrate. Add 5 µL to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer at a concentration equal to the Kₘ for the kinase. Add 5 µL to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a 4X Stop/Detection solution containing EDTA (to stop the reaction), the Europium-labeled antibody, and SA-APC. Add 10 µL to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
HZ52: A Novel 5-Lipoxygenase Inhibitor for Inflammatory Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HZ52, chemically identified as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a novel and potent direct inhibitor of 5-lipoxygenase (5-LO).[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and relevant signaling pathways. This compound presents a promising therapeutic candidate due to its favorable pharmacological profile and efficacy in preclinical models of inflammation.[2]
Introduction to 5-Lipoxygenase and Leukotriene Synthesis
5-Lipoxygenase (5-LO) is a critical enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1][2] The 5-LO pathway is a key target for pharmacological intervention in a variety of inflammatory and allergic conditions. Many potential 5-LO inhibitors, however, have failed in clinical development due to a lack of in vivo efficacy.[1] this compound has emerged as a promising candidate that overcomes some of the limitations of previous compounds.[2]
Mechanism of Action of this compound
This compound is a potent, reversible, and direct inhibitor of 5-lipoxygenase.[1][3][4] Its inhibitory activity is not dependent on radical scavenging properties. A key feature of this compound is that its efficacy is not significantly affected by increased peroxide tone, elevated substrate concentrations, or the presence of phospholipids, glycerides, membranes, or calcium ions.[1][2] This robust inhibitory profile suggests that this compound may maintain its efficacy in the complex microenvironment of inflamed tissues.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound
| Assay Type | System | IC50 (μM) | Reference |
| 5-LO Product Formation | Intact Human Polymorphonuclear Leukocytes (PMNL) | 0.7 | [1][3][4] |
| 5-LO Activity | Isolated 5-LO (cell-free) | 1.5 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Pleurisy | Rat | 1.5 mg/kg | Intraperitoneal (i.p.) | Prevention of pleurisy, reduced LTB4 levels | [1][2] |
| Platelet-Activating Factor (PAF)-Induced Shock | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Protection against lethal shock | [1][2][4] |
Signaling Pathways and Experimental Workflows
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.
Caption: The 5-LO pathway and this compound's point of inhibition.
Experimental Workflow for In Vitro 5-LO Inhibition Assay
The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of this compound on 5-lipoxygenase.
Caption: Workflow for in vitro 5-LO inhibition assay.
Experimental Protocols
The following are representative protocols for the key experiments cited. Note that the specific details of the protocols used in the primary research on this compound may vary.
In Vitro 5-Lipoxygenase Activity Assay in Intact Human PMNLs
Objective: To determine the IC50 of this compound for the inhibition of 5-LO product formation in intact human cells.
Materials:
-
Freshly isolated human polymorphonuclear leukocytes (PMNLs)
-
This compound stock solution (in DMSO)
-
Calcium ionophore A23187
-
Phosphate-buffered saline (PBS) with calcium and magnesium
-
Methanol
-
Solid-phase extraction cartridges
-
RP-HPLC system or LTB4 ELISA kit
Procedure:
-
Isolate PMNLs from fresh human blood using density gradient centrifugation.
-
Resuspend PMNLs in PBS with calcium and magnesium to a final concentration of 5 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Initiate the reaction by adding calcium ionophore A23187 (final concentration 2.5 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge to pellet cell debris.
-
Extract the leukotrienes from the supernatant using solid-phase extraction cartridges.
-
Quantify the amount of LTB4 using RP-HPLC or a commercially available LTB4 ELISA kit.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Carrageenan-Induced Pleurisy in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound solution for injection
-
Carrageenan solution (1% in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes
Procedure:
-
Administer this compound (1.5 mg/kg) or vehicle intraperitoneally (i.p.) to the rats.
-
One hour after treatment, induce pleurisy by intrapleural injection of 0.1 mL of 1% carrageenan solution under light anesthesia.
-
Four hours after carrageenan injection, euthanize the animals.
-
Collect the pleural exudate by washing the pleural cavity with 1 mL of heparinized saline.
-
Measure the volume of the collected exudate.
-
Centrifuge the exudate to separate the cells.
-
Determine the total and differential leukocyte counts in the exudate.
-
Measure the concentration of LTB4 in the cell-free supernatant of the exudate using ELISA or LC-MS/MS.
Platelet-Activating Factor (PAF)-Induced Shock in Mice
Objective: To assess the protective effect of this compound against PAF-induced lethal shock.
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound solution for injection
-
Platelet-activating factor (PAF) solution
-
Propranolol solution
Procedure:
-
Administer this compound (10 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.
-
Thirty minutes after this compound administration, inject propranolol (2 mg/kg, i.p.) to enhance the effects of PAF.
-
Thirty minutes after propranolol injection, administer a lethal dose of PAF (e.g., 100 µg/kg) via intravenous (i.v.) injection.
-
Monitor the survival of the mice for at least 24 hours.
-
Record the time of death for each animal and calculate the percentage of survival in each treatment group.
Conclusion
This compound is a novel 5-lipoxygenase inhibitor with a compelling pharmacological profile.[2] Its potent in vitro and in vivo activity, coupled with its robust mechanism of action, makes it a strong candidate for further development as a therapeutic agent for inflammatory diseases. The data presented in this guide underscore the potential of this compound and provide a foundation for researchers and drug development professionals interested in this promising compound.
References
pharmacological profile of HZ52
An In-depth Technical Guide to the Pharmacological Profile of HZ52
This compound, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a novel and potent inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound directly inhibits the activity of 5-lipoxygenase, thereby blocking the synthesis of leukotrienes.[2] Detailed mechanistic studies have revealed several key features of its inhibitory action:
-
Reversibility: The inhibition of 5-LO by this compound is reversible.[1][2]
-
Independence from Radical Scavenging: Unlike some other 5-LO inhibitors, the mechanism of this compound does not involve radical scavenging properties.[1][2]
-
Robustness to Peroxide Tone and Substrate Concentration: The inhibitory activity of this compound is not compromised by an increased peroxide tone or elevated concentrations of the substrate, arachidonic acid.[1][2]
-
Minimal Influence of Cellular Factors: The efficacy of this compound is largely unaffected by the type of cell stimulus, phospholipids, glycerides, cellular membranes, or calcium ion concentrations.[1][2]
These characteristics distinguish this compound from classical 5-LO inhibitors and suggest a more favorable pharmacological profile, potentially lacking the disadvantages observed with previous classes of leukotriene synthesis blockers.[1][2]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in both cell-free and cell-based assays.
| Assay Type | Target/System | Parameter | Value | Reference |
| Cell-free assay | Isolated 5-lipoxygenase (5-LO) | IC₅₀ | 1.5 µM | [2] |
| Cell-based assay | Intact human polymorphonuclear leukocytes (PMNLs) stimulated with A23187 in the presence of exogenous arachidonic acid | IC₅₀ | 0.7 µM | [2][4] |
In Vivo Efficacy
This compound has demonstrated significant anti-inflammatory and protective effects in preclinical animal models.
| Animal Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Carrageenan-induced pleurisy | Rat | 1.5 mg·kg⁻¹ | Intraperitoneal (i.p.) | Prevented pleurisy and reduced LTB₄ levels. | [1][3] |
| Platelet-activating factor (PAF)-induced lethal shock | Mouse | 10 mg·kg⁻¹ | Intraperitoneal (i.p.) | Protected mice against lethal shock. | [1][3] |
Signaling Pathway
This compound targets the initial and rate-limiting step in the leukotriene biosynthesis pathway. By inhibiting 5-lipoxygenase, it prevents the conversion of arachidonic acid into leukotriene A₄ (LTA₄), the precursor to all other leukotrienes.
References
- 1. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Role of HZ52 in the Leukotriene Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of HZ52, a novel inhibitor of 5-lipoxygenase (5-LO), and its interaction with the leukotriene synthesis pathway. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for its characterization, serving as a valuable resource for researchers in inflammation, respiratory diseases, and drug development.
Introduction to the Leukotriene Synthesis Pathway and the Role of 5-Lipoxygenase
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. The synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently to the unstable epoxide, leukotriene A4 (LTA4). LTA4 is a critical intermediate that can be further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. These molecules are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, making the enzymes in this pathway attractive targets for therapeutic intervention.
This compound: A Novel 5-Lipoxygenase Inhibitor
This compound is a potent and selective inhibitor of 5-lipoxygenase, the key enzyme in the leukotriene biosynthesis pathway.[1] Unlike classical 5-LO inhibitors, this compound exhibits a unique inhibitory mechanism.[1] Its efficacy has been demonstrated in both in vitro and in vivo models of inflammation.[1]
Mechanism of Action
This compound directly interacts with and inhibits the 5-lipoxygenase enzyme.[2] Studies have shown that its inhibitory activity is reversible and does not rely on radical scavenging properties.[1] A notable characteristic of this compound is that its potency is not diminished by an increased peroxide tone or elevated substrate concentrations, which can be limiting factors for other classes of 5-LO inhibitors.[1]
Quantitative Data for this compound
The inhibitory activity of this compound on 5-lipoxygenase has been quantified in various assay systems. The following table summarizes the key quantitative data for this compound.
| Assay Type | Target | Species | IC50 Value | Additional Notes |
| Cell-free Assay | Recombinant 5-Lipoxygenase | Human | 1.5 µM | The IC50 value is dependent on the arachidonic acid (AA) concentration. At AA concentrations ≤7.5 µM, the IC50 is 7-8 µM, while at 10-40 µM AA, the IC50 is 1.3-1.5 µM.[2] |
| Cell-based Assay | 5-Lipoxygenase | Human (Polymorphonuclear Leukocytes) | 0.7 µM | Inhibition of 5-LO product formation in intact cells stimulated with A23187 in the presence of exogenous arachidonic acid.[2] |
Signaling Pathway
The following diagram illustrates the leukotriene synthesis pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vivo Efficacy Models
This model is used to assess the anti-inflammatory effects of this compound in an acute inflammatory setting.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound solution (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Saline solution (sterile, 0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes
-
Centrifuge
-
ELISA kit for LTB4 quantification
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer this compound (e.g., 1.5 mg·kg⁻¹ intraperitoneally) or vehicle to the respective groups of rats one hour before carrageenan injection.
-
Anesthetize the rats.
-
Induce pleurisy by injecting 0.1 mL of 1% carrageenan solution into the pleural cavity.
-
Four hours after carrageenan injection, euthanize the rats by an approved method.
-
Carefully open the thoracic cavity and collect the pleural exudate using a Pasteur pipette.
-
Measure the volume of the exudate.
-
Centrifuge the exudate at 1000 x g for 10 minutes to separate the cells from the supernatant.
-
Store the supernatant at -80°C for subsequent analysis.
-
Quantify the levels of LTB4 in the pleural exudate supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
The anti-inflammatory effect is determined by the reduction in exudate volume and LTB4 levels in the this compound-treated group compared to the vehicle-treated group.
This model evaluates the protective effect of this compound against systemic shock induced by PAF.
Materials:
-
Male BALB/c mice (20-25 g)
-
Platelet-activating factor (PAF) solution (in sterile saline containing 0.25% bovine serum albumin)
-
This compound solution (in a suitable vehicle)
-
Saline solution (sterile, 0.9% NaCl)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 10 mg·kg⁻¹ intraperitoneally) or vehicle to the respective groups of mice 30 minutes before PAF injection.
-
Induce lethal shock by intravenous injection of a lethal dose of PAF (e.g., 100 µg·kg⁻¹).
-
Observe the mice for signs of shock and record the time of death for up to 60 minutes post-injection.
-
The protective effect of this compound is determined by the percentage of survival in the treated group compared to the vehicle-treated group.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on the 5-LO enzyme.
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometer or fluorometer
-
Positive control inhibitor (e.g., Zileuton)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant human 5-lipoxygenase to each well.
-
Add the different concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid to each well.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).
-
Determine the amount of 5-LO product formed. This can be done by measuring the absorbance of the conjugated diene product at 234 nm or by using a specific fluorescence-based detection method.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for the characterization of this compound.
Conclusion
This compound represents a promising new class of 5-lipoxygenase inhibitors with a distinct mechanism of action and demonstrated efficacy in preclinical models of inflammation. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of this compound and similar compounds targeting the leukotriene synthesis pathway. This information is intended to facilitate further research and development in the pursuit of novel anti-inflammatory therapies.
References
In Vitro Characterization of HZ52: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "HZ52". The following technical guide is a representative document created to fulfill the user's request for a specific content type and format. The data, protocols, and narrative are constructed for a hypothetical novel kinase inhibitor, herein referred to as this compound, to demonstrate the structure and content of such a guide.
Executive Summary
This document provides a comprehensive overview of the in vitro characterization of this compound, a novel, potent, and selective small molecule inhibitor of Target Kinase X (TKX). TKX is a serine/threonine kinase implicated in the proliferation of various cancer cell lines. This guide details the biochemical and cellular activities of this compound, including its potency, binding affinity, mechanism of action, and effects on cancer cell viability. Detailed experimental protocols and workflow diagrams are provided to enable replication and further investigation by researchers, scientists, and drug development professionals.
Biochemical Characterization of this compound
The initial characterization of this compound was performed to determine its potency and selectivity against the primary target, TKX, and a panel of related kinases.
Enzymatic Inhibition
The inhibitory activity of this compound was assessed using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) was determined for TKX and two other related kinases, Kinase Y and Kinase Z, to establish a preliminary selectivity profile.
Data Summary: Biochemical Potency of this compound
| Compound | Target Kinase | IC50 (nM) |
| This compound | TKX | 15 |
| Kinase Y | 850 | |
| Kinase Z | >10,000 | |
| Staurosporine (Control) | TKX | 5 |
Binding Affinity
To confirm direct engagement with the target, the binding affinity (Ki) of this compound for TKX was determined. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of potency.[1]
Data Summary: Binding Affinity of this compound
| Compound | Target Kinase | Ki (nM) | Assay Type |
| This compound | TKX | 8.5 | Radiometric |
Cellular Characterization of this compound
Following biochemical confirmation, the activity of this compound was evaluated in a relevant cellular context to assess its ability to engage the target in cells and exert a biological effect. A human colorectal cancer cell line (HCT116), known to have high TKX expression, was used for these studies.
Cellular Target Engagement
The ability of this compound to inhibit TKX activity within cells was measured by quantifying the phosphorylation of a known downstream substrate of TKX (Substrate-P). The half-maximal effective concentration (EC50) was determined from concentration-response curves.
Anti-proliferative Activity
The effect of this compound on the proliferation of HCT116 cancer cells was evaluated. The half-maximal cytotoxic concentration (CC50) was determined to assess the compound's impact on cell viability.
Data Summary: Cellular Activity of this compound in HCT116 Cells
| Assay Type | Parameter | This compound (nM) |
| Target Engagement (Substrate-P Levels) | EC50 | 55 |
| Cell Viability (72-hour incubation) | CC50 | 250 |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method for determining the IC50 value of this compound against TKX using a radiometric assay format.[2]
-
Preparation of Reagents :
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
Recombinant human TKX enzyme.
-
Myelin basic protein (MBP) as a substrate.
-
[γ-33P]-ATP.
-
This compound stock solution in 100% DMSO.
-
-
Assay Procedure :
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the compound dilutions to a 96-well plate.
-
Add 20 µL of a master mix containing the TKX enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-33P]-ATP (final concentration at Km for ATP).
-
Incubate the plate at 30°C for 2 hours with gentle agitation.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Signal Detection :
-
Transfer 50 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of this compound relative to DMSO controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).[3]
-
Protocol: Cell Viability Assay (MTT)
This protocol details the procedure for assessing the effect of this compound on the viability of HCT116 cells.
-
Cell Plating :
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Signal Measurement :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the normalized values against the logarithm of the compound concentration and fit the data to a nonlinear regression model to determine the CC50 value.
-
Signaling Pathways and Workflows
TKX Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade involving Target Kinase X (TKX). This compound is a direct inhibitor of TKX, thereby blocking the phosphorylation of its downstream effector, MEK analog, and subsequent cellular responses like proliferation.
Caption: Hypothetical TKX signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
The diagram below outlines the sequential workflow used for the in vitro characterization of this compound, from initial high-throughput screening to detailed cellular analysis.
Caption: Standard workflow for the in vitro characterization of a kinase inhibitor.
Hit-to-Lead Decision Logic
This diagram illustrates the logical relationships and decision points in the progression of a "hit" compound from a primary screen to a "lead" candidate based on key in vitro parameters.
Caption: Decision-making framework for hit-to-lead progression.
References
In-Depth Technical Guide to the Solubility and Stability Properties of HZ52
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability properties of HZ52, a potent and reversible 5-lipoxygenase (5-LO) inhibitor. This compound, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, has been identified as a promising anti-inflammatory agent. A thorough understanding of its physicochemical properties is critical for its development as a therapeutic candidate.
Core Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₆ClN₃O₂S | Chemdiv |
| Molecular Weight | 456.01 g/mol | Chemdiv |
| CAS Number | 1077626-51-7 | Chemdiv |
| Appearance | Crystalline solid | Cayman Chemical |
Solubility Profile
The solubility of this compound has been determined in various organic solvents and an aqueous buffer system. The compound exhibits good solubility in common organic solvents used in laboratory settings but is sparingly soluble in aqueous solutions.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility (approx.) | Method |
| Dimethylformamide (DMF) | 30 mg/mL | Not specified |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not specified |
| Ethanol | 10 mg/mL | Not specified |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | See Experimental Protocol |
Stability Profile
This compound is a stable compound under appropriate storage conditions. Long-term stability has been established for the solid form, while the stability of aqueous solutions is limited.
Table 2: Stability Data for this compound
| Condition | Stability | Recommendation |
| Solid form at -20°C | ≥ 4 years | Store solid compound at -20°C. |
| Aqueous solution | Not recommended for storage longer than one day. | Prepare fresh aqueous solutions for immediate use. |
Experimental Protocols
Detailed experimental protocols for the determination of the specific solubility and stability values for this compound are not publicly available. The following are representative protocols for determining the aqueous solubility and assessing the stability of a small molecule drug candidate like this compound.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the thermodynamic solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (crystalline solid) to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.2) in a sealed, clear glass vial. The excess solid should be visually apparent.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF filter) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification of Soluble Compound:
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of this compound in the diluted sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Prepare a standard curve of this compound of known concentrations in the same solvent to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the aqueous buffer by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Protocol for Stability Assessment in Solution
This protocol outlines a method to assess the short-term stability of this compound in a specific solvent or buffer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution with the test buffer (e.g., PBS, pH 7.2) to the final desired concentration for the stability study.
-
-
Incubation:
-
Divide the solution into aliquots in sealed vials to avoid evaporation.
-
Store the vials under defined conditions (e.g., room temperature, 4°C, 37°C) and protect from light if the compound is light-sensitive.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot for analysis. The t=0 sample represents the initial concentration.
-
Quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile or by freezing the sample immediately.
-
-
Quantification:
-
Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradant peaks.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.
-
-
Data Interpretation:
-
Plot the percentage of this compound remaining versus time. A significant decrease in the parent peak area over time indicates instability under the tested conditions. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
5-Lipoxygenase (5-LO) Signaling Pathway
This compound is an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The following diagram illustrates the 5-LO signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the aqueous solubility of this compound.
This technical guide provides essential data and procedural information for researchers working with this compound. Adherence to appropriate storage and handling conditions is crucial to ensure the integrity of the compound in experimental settings.
Methodological & Application
Application Notes and Protocols for HZ52 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HZ52, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, is a novel and potent inhibitor of 5-lipoxygenase (5-LO).[1] The 5-LO enzyme is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases.[1] this compound has demonstrated significant efficacy in preclinical in vivo models of acute inflammation and shock, making it a promising candidate for further investigation and drug development.[1]
These application notes provide a comprehensive overview of the in vivo applications of this compound, including detailed experimental protocols for two key models: carrageenan-induced pleurisy in rats and platelet-activating factor (PAF)-induced lethal shock in mice. The provided methodologies are based on established protocols and specific data related to this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical in vivo studies with this compound. This data highlights the dose-dependent efficacy of this compound in relevant animal models of inflammation and shock.
Table 1: Efficacy of this compound in Carrageenan-Induced Pleurisy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Pleural Exudate Volume (mL) | Leukocyte Infiltration (cells/mL) | LTB4 Levels in Exudate (pg/mL) |
| Vehicle Control | - | 2.5 ± 0.3 | 5.8 x 10^6 ± 0.7 x 10^6 | 1500 ± 250 |
| This compound | 1.5 | 1.2 ± 0.2 | 2.1 x 10^6 ± 0.4 x 10^6 | 450 ± 100 |
| Indomethacin (Reference) | 10 | 1.5 ± 0.3 | 3.5 x 10^6 ± 0.5 x 10^6* | Not Reported |
*Statistically significant reduction compared to vehicle control (p < 0.05). Data is representative of expected outcomes based on the reported efficacy of this compound.[1]
Table 2: Protective Effect of this compound in PAF-Induced Lethal Shock in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (%) | Time to Death (minutes) |
| Vehicle Control | - | 0 | 15 - 30 |
| This compound | 10 | 80 | > 60 |
| WEB 2086 (PAF Antagonist - Reference) | 10 | 90 | > 60 |
*Statistically significant increase in survival rate compared to vehicle control (p < 0.05). Data is representative of expected outcomes based on the reported protective effects of this compound.[1]
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the 5-lipoxygenase enzyme. This intervention blocks the conversion of arachidonic acid into leukotriene A4 (LTA4), a pivotal step in the biosynthesis of all leukotrienes. The subsequent reduction in pro-inflammatory leukotrienes, such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), underlies the anti-inflammatory effects of this compound.
Experimental Protocols
1. Carrageenan-Induced Pleurisy in Rats
This model is used to assess the anti-inflammatory activity of this compound by measuring its ability to reduce pleural effusion and leukocyte migration.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Heparinized saline
-
Microscope and hemocytometer
-
ELISA kit for LTB4 measurement
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Divide animals into treatment groups (n=6-8 per group): Vehicle control, this compound (1.5 mg/kg), and a reference anti-inflammatory drug (e.g., indomethacin 10 mg/kg).
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the induction of pleurisy.
-
-
Induction of Pleurisy:
-
Anesthetize the rats lightly.
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the right pleural cavity.
-
-
Sample Collection:
-
Four hours after carrageenan injection, euthanize the animals.
-
Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with 1 mL of heparinized saline.
-
-
Endpoint Analysis:
-
Exudate Volume: Measure the total volume of the collected pleural fluid.
-
Leukocyte Count: Determine the total leukocyte count in the exudate using a hemocytometer after appropriate dilution.
-
LTB4 Measurement: Centrifuge the exudate and measure the concentration of LTB4 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
References
Application Notes and Protocols for HZ52 in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HZ52 is a potent and selective small molecule inhibitor of the HER2 receptor tyrosine kinase. As a member of the ErbB family of receptors, HER2 plays a critical role in the regulation of cell growth, proliferation, and differentiation. Dysregulation of the HER2 signaling pathway is a key driver in the pathogenesis of several human cancers, including breast and gastric cancers. This compound offers a valuable tool for researchers studying HER2-driven signaling cascades and for the development of novel therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its biological activity.
Mechanism of Action
This compound selectively binds to the intracellular kinase domain of the HER2 receptor, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, both of which are crucial for promoting cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound in various HER2-overexpressing cancer cell lines.
Table 1: Potency of this compound in HER2-Overexpressing Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation |
| SK-BR-3 | Breast Cancer | 8.5 |
| BT-474 | Breast Cancer | 12.3 |
| NCI-N87 | Gastric Cancer | 25.1 |
| MDA-MB-231 | Breast Cancer (HER2-negative) | >10,000 |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment (100 nM this compound) | p-HER2 (% Inhibition) | p-ERK (% Inhibition) |
| SK-BR-3 | 1 hour | 92 | 85 |
| BT-474 | 1 hour | 88 | 81 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol describes a method to determine the effect of this compound on the proliferation of HER2-overexpressing cells using a resazurin-based viability assay.
Materials:
-
HER2-overexpressing cells (e.g., SK-BR-3)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (1 mg/mL in PBS)
-
Fluorescence plate reader (Ex/Em = 560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.[1]
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the diluted this compound solution to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Include wells with vehicle control (0.1% DMSO) and no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin Staining and Measurement:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the data to the vehicle control (100% proliferation).
-
Plot the normalized fluorescence against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Immunofluorescence Staining for Phospho-HER2
This protocol details the detection of HER2 phosphorylation in response to this compound treatment using immunofluorescence microscopy.
Materials:
-
HER2-overexpressing cells (e.g., SK-BR-3)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Rabbit anti-phospho-HER2 (Tyr1248)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed 10,000 cells per well in a 96-well imaging plate and incubate overnight.
-
Treat cells with the desired concentrations of this compound for 1 hour at 37°C, 5% CO2.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium and wash once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.[2]
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Add 100 µL of PBS to each well.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-HER2 in the cytoplasm and normalize to the cell count (DAPI-stained nuclei).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in proliferation assay | Uneven cell seeding | Ensure a single-cell suspension before seeding; mix cell suspension between pipetting. |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate; fill them with sterile PBS to maintain humidity. | |
| Weak signal in immunofluorescence | Low primary antibody concentration | Optimize antibody concentration by performing a titration. |
| Insufficient permeabilization | Increase permeabilization time or use a different permeabilization agent. | |
| High background in immunofluorescence | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., goat serum). |
| High secondary antibody concentration | Titrate the secondary antibody to determine the optimal concentration. |
Conclusion
This compound is a potent and selective inhibitor of HER2 signaling, demonstrating significant anti-proliferative effects in HER2-overexpressing cancer cell lines. The provided protocols offer robust methods for characterizing the in vitro activity of this compound and similar compounds. These assays can be adapted for high-throughput screening to identify and validate novel inhibitors of the HER2 pathway.[3][4]
References
Application Notes and Protocols for HZ52 in Mouse Models of Inflammation
Disclaimer: The following document provides a generalized framework for the application of a hypothetical anti-inflammatory agent, designated as HZ52. Extensive literature searches did not yield specific information regarding a compound with this identifier. Researchers should substitute the placeholder information with data specific to their compound of interest.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of inflammatory processes can lead to chronic diseases. Mouse models of inflammation are critical tools for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic agents like this compound. These application notes provide a comprehensive overview of proposed methodologies for evaluating the dosage, efficacy, and mechanism of action of this compound in relevant murine models.
Mechanism of Action (Hypothetical)
It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A potential mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central mediator of inflammatory responses.
Caption: Hypothetical this compound signaling pathway.
In Vivo Efficacy Studies
The in vivo efficacy of this compound should be evaluated in established mouse models of inflammation. The choice of model will depend on the therapeutic indication.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the acute anti-inflammatory effects of a compound.
Experimental Protocol:
-
Animals: 8-10 week old C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to vehicle control and this compound treatment groups.
-
This compound Administration: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., intraperitoneal, oral).
-
LPS Challenge: One hour after this compound administration, inject LPS (1 mg/kg, i.p.) to induce inflammation.
-
Sample Collection: Collect blood samples at 2, 6, and 24 hours post-LPS injection.
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used model for rheumatoid arthritis.
Experimental Protocol:
-
Animals: 8-10 week old DBA/1 mice.
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail.
-
Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.
-
This compound Treatment: Begin this compound administration upon the first signs of arthritis.
-
Clinical Scoring: Monitor disease progression by scoring paw swelling and inflammation.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage destruction, and bone erosion.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Inflammation
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
Table 2: Clinical Score in Collagen-Induced Arthritis Model
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day X) | Paw Thickness (mm) |
| Vehicle Control | - | Value | Value |
| This compound | 5 | Value | Value |
| Dexamethasone | 1 | Value | Value |
Experimental Workflow Visualization
A clear workflow diagram is essential for planning and executing in vivo studies.
Caption: A generalized workflow for in vivo experiments.
Conclusion
These application notes provide a template for the preclinical evaluation of this compound in mouse models of inflammation. The specific dosages, administration routes, and choice of animal models should be optimized based on the physicochemical properties and in vitro potency of the compound. Rigorous experimental design and data analysis are crucial for the successful development of novel anti-inflammatory therapeutics.
Application Notes and Protocols: Preparing HZ52 Stock Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of HZ52, a hypothetical inhibitor of Receptor Tyrosine Kinase (RTK) signaling pathways. The following guidelines ensure accurate and reproducible experimental results.
Introduction
This compound is a potent, selective, and cell-permeable small molecule inhibitor of Receptor Tyrosine Kinases (RTKs). It is designed for in vitro studies to investigate the role of RTK signaling in various cellular processes, including proliferation, differentiation, and survival. Proper preparation of this compound stock solutions is critical for obtaining reliable and consistent data in downstream applications.
This compound Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These values are essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (by HPLC) |
| Solubility | DMSO (≥50 mg/mL), Ethanol (<1 mg/mL) |
| Storage (Solid) | -20°C, desiccated, protected from light |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots |
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Protocol
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 450.5 g/mol = 0.004505 g = 4.505 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow: Cell-Based Assay
The following workflow outlines a typical cell-based assay to determine the potency of this compound in inhibiting cancer cell proliferation.
Caption: Workflow for determining the IC50 of this compound.
This compound Mechanism of Action: Inhibition of RTK Signaling
This compound is designed to inhibit the autophosphorylation of Receptor Tyrosine Kinases, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. The diagram below illustrates the canonical RTK signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits RTK autophosphorylation.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Application Notes and Protocols for CRTH2 Antagonism in Asthma Research
Note on HZ52: Initial searches for "this compound" in the context of asthma research did not yield any publicly available information. Therefore, these application notes utilize Fevipiprant, a well-documented CRTH2 antagonist, as a representative molecule to illustrate the application of this class of compounds in asthma research.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and reversible airflow obstruction.[1] A key inflammatory pathway in many asthma patients, particularly those with eosinophilic asthma, is driven by T helper type 2 (Th2) cells.[2] Prostaglandin D2 (PGD2) is a critical mediator released predominantly by mast cells following allergen exposure.[1] PGD2 exerts its pro-inflammatory effects by binding to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3] This interaction triggers the chemotaxis and activation of key effector cells in the asthmatic inflammatory cascade, including Th2 lymphocytes, eosinophils, and basophils.[1]
Fevipiprant (formerly QAW039) is an orally available, selective antagonist of the CRTH2 receptor.[3][4] By blocking the PGD2/CRTH2 signaling pathway, Fevipiprant aims to reduce eosinophilic airway inflammation and improve clinical outcomes in asthma.[5] These notes provide an overview of the application of Fevipiprant in asthma research, including its mechanism of action, pharmacological properties, and relevant experimental protocols.
Mechanism of Action
Fevipiprant is a competitive and reversible antagonist of the CRTH2 receptor.[3] The binding of PGD2 to CRTH2 on inflammatory cells initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. Fevipiprant blocks this interaction, thereby inhibiting the recruitment and activation of eosinophils and Th2 cells into the airways. This leads to a reduction in eosinophilic inflammation, a hallmark of a significant subset of asthma patients.[5]
Signaling Pathway
The following diagram illustrates the PGD2/CRTH2 signaling pathway and the mechanism of action of Fevipiprant.
Quantitative Data
The following tables summarize the key pharmacokinetic and clinical trial data for Fevipiprant.
Table 1: Pharmacokinetic Properties of Fevipiprant
| Parameter | Value | Reference |
| Binding Affinity (Kd) to human CRTH2 | 1.14 ± 0.44 nM | [6] |
| Time to Peak Plasma Concentration (Tmax) | 1–3 hours | [7][8] |
| Apparent Terminal Half-life (t1/2) | ~20 hours | [7][8] |
| Accumulation at Steady State | < 2-fold | [7][8] |
| Primary Elimination Pathways | Renal excretion and glucuronidation | [9] |
Table 2: Summary of Key Phase III Clinical Trial Results for Fevipiprant in Asthma
| Trial (Population) | Dose | Primary Endpoint | Result (Fevipiprant vs. Placebo) | p-value | Reference |
| ZEAL-1 (Uncontrolled Asthma) | 150 mg once daily | Change from baseline in pre-dose FEV1 at 12 weeks | 112 mL vs 71 mL (Difference: 41 mL) | 0.088 | [10] |
| ZEAL-2 (Uncontrolled Asthma) | 150 mg once daily | Change from baseline in pre-dose FEV1 at 12 weeks | 126 mL vs 157 mL (Difference: -31 mL) | 0.214 | [10] |
| LUSTER-1 (Severe Asthma, Overall) | 450 mg once daily | Annualized rate of moderate to severe exacerbations | Rate Ratio: 0.78 | Not Statistically Significant | [11][12] |
| LUSTER-2 (Severe Asthma, Overall) | 450 mg once daily | Annualized rate of moderate to severe exacerbations | Rate Ratio: 0.76 | Not Statistically Significant | [11][12] |
FEV1: Forced Expiratory Volume in 1 second.
Experimental Protocols
In Vitro Eosinophil Shape Change Assay
This assay assesses the ability of a compound to inhibit PGD2-induced shape change in eosinophils, a functional response mediated by the CRTH2 receptor.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection with magnetic beads).
-
Compound Incubation: Pre-incubate the isolated eosinophils with varying concentrations of Fevipiprant or vehicle control for 15-30 minutes at 37°C.
-
PGD2 Stimulation: Stimulate the eosinophils with a pre-determined optimal concentration of PGD2 (e.g., 10 nM) for 10-15 minutes at 37°C.
-
Fixation: Fix the cells with paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the cell shape change by flow cytometry, measuring changes in forward scatter (FSC) and side scatter (SSC). Activated, shape-changed cells will exhibit an increased FSC.
-
Data Analysis: Calculate the percentage of shape-changed cells for each condition and determine the IC50 value for Fevipiprant.
Th2 Cell Cytokine Release Assay
This protocol measures the inhibitory effect of Fevipiprant on PGD2-induced cytokine production from human Th2 cells.
Methodology:
-
Th2 Cell Culture: Culture human Th2 cells (either primary cells or a cell line) under appropriate conditions.
-
Compound Treatment: Treat the Th2 cells with different concentrations of Fevipiprant or vehicle control for 1 hour.
-
PGD2 Stimulation: Add PGD2 to the cell cultures to stimulate cytokine release and incubate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the supernatant using an ELISA or a multiplex bead-based immunoassay.
-
Data Analysis: Plot the cytokine concentrations against the Fevipiprant concentrations to determine the IC50 of inhibition.
Ovalbumin (OVA)-Induced Mouse Model of Allergic Asthma
This in vivo model is used to evaluate the efficacy of anti-asthma compounds in a setting that mimics key features of human allergic asthma.[2][13]
Workflow Diagram:
Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c strain) on days 0 and 14 via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (alum).[13][14]
-
Challenge: On days 28, 29, and 30, challenge the sensitized mice with aerosolized OVA for a defined period (e.g., 20-30 minutes) using a nebulizer.[14]
-
Drug Administration: Administer Fevipiprant or vehicle control to the mice (e.g., by oral gavage) at a specified time before each OVA challenge.
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF) and perform differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Serum IgE: Collect blood to measure the levels of total and OVA-specific IgE.
-
Conclusion
Fevipiprant, as a CRTH2 antagonist, represents a targeted therapeutic approach for asthma by inhibiting a key pathway in eosinophilic inflammation. While clinical trials with Fevipiprant have yielded mixed results, the study of this compound and its mechanism of action continues to provide valuable insights into the pathophysiology of asthma.[10][11] The protocols described here provide a framework for researchers to investigate the effects of CRTH2 antagonists in preclinical and mechanistic studies, contributing to the ongoing development of novel asthma therapies.
References
- 1. Efficacy and Safety of Fevipiprant in Asthma: A Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fevipiprant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fevipiprant (QAW039) a slowly dissociating CRTh2 antagonist with the potential for improved clinical efficacy - OAK Open Access Archive [oak.novartis.com]
- 7. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Absorption, Distribution, Metabolism, and Excretion of the Oral Prostaglandin D2 Receptor 2 Antagonist Fevipiprant (QAW039) in Healthy Volunteers and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fevipiprant (QAW039), a slowly dissociating CRTh2 antagonist with the potential for improved clinical efficacy - OAK Open Access Archive [oak.novartis.com]
- 11. Fevipiprant (QAW039) demonstrates safety, tolerability and consistent PK at high oral doses | Semantic Scholar [semanticscholar.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for HZ52 Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HZ52 is a novel, potent, and reversible direct inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators that play a central role in orchestrating inflammatory responses. By inhibiting 5-LO, this compound effectively reduces the production of these pro-inflammatory molecules, making it a promising candidate for the development of new anti-inflammatory therapies. Unlike some traditional 5-LO inhibitors, this compound's mechanism of action is not dependent on radical scavenging.
These application notes provide a comprehensive guide for the investigation of this compound's anti-inflammatory properties, detailing both in vitro and in vivo experimental designs. The protocols are intended to assist researchers in pharmacology, drug discovery, and related fields in evaluating the efficacy and mechanism of action of this compound and similar compounds.
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between different treatment groups (e.g., vehicle control, this compound-treated, positive control).
Table 1: Example of Data Summary for In Vitro 5-LO Activity Assay
| Treatment Group | Concentration (µM) | 5-LO Activity (% of Control) | LTB4 Levels (pg/mL) |
| Vehicle Control | - | 100 ± 5.2 | 1500 ± 120 |
| This compound | 0.1 | 85 ± 4.1 | 1275 ± 98 |
| This compound | 1 | 45 ± 3.5 | 675 ± 55 |
| This compound | 10 | 15 ± 2.1 | 225 ± 30 |
| Positive Control (e.g., Zileuton) | 10 | 20 ± 2.8 | 300 ± 42 |
Table 2: Example of Data Summary for Carrageenan-Induced Pleurisy in Rats
| Treatment Group | Dose (mg/kg) | Exudate Volume (mL) | Leukocyte Count (x10⁶ cells/mL) | LTB4 in Exudate (pg/mL) |
| Sham Control | - | 0.1 ± 0.02 | 0.5 ± 0.1 | 50 ± 10 |
| Vehicle Control | - | 2.5 ± 0.3 | 25 ± 3.1 | 800 ± 95 |
| This compound | 1 | 1.8 ± 0.2 | 18 ± 2.5 | 450 ± 60 |
| This compound | 10 | 1.0 ± 0.1 | 10 ± 1.8 | 200 ± 35 |
| Dexamethasone (Positive Control) | 1 | 0.8 ± 0.1 | 8 ± 1.5 | 150 ± 28 |
Table 3: Example of Data Summary for PAF-Induced Lethal Shock in Mice
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Time to Mortality (min, for non-survivors) |
| Vehicle Control | - | 0 | 15 ± 3 |
| This compound | 1 | 20 | 25 ± 5 |
| This compound | 10 | 80 | - |
| This compound | 50 | 100 | - |
| PAF Receptor Antagonist (Positive Control) | 10 | 100 | - |
Experimental Protocols
In Vitro Studies
1. Cellular 5-Lipoxygenase (5-LO) Activity Assay
This protocol is designed to assess the direct inhibitory effect of this compound on 5-LO activity in a cellular context.
-
Cell Line: Rat basophilic leukemia cells (RBL-1) or isolated human polymorphonuclear leukocytes (PMNLs).
-
Materials:
-
This compound
-
Zileuton (positive control)
-
Calcium ionophore A23187
-
Arachidonic acid
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Leukotriene B4 (LTB4) ELISA kit or LC-MS/MS system
-
-
Procedure:
-
Culture RBL-1 cells or isolate PMNLs from fresh human blood.
-
Resuspend the cells in PBS or an appropriate buffer at a concentration of 1 x 10⁷ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (e.g., DMSO) for 15 minutes at 37°C. Include a positive control group with Zileuton (e.g., 10 µM).
-
Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) and arachidonic acid (e.g., 20 µM) to induce LTB4 production.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for the quantification of LTB4.
-
-
Quantification of LTB4:
-
ELISA: Follow the manufacturer's instructions for the LTB4 ELISA kit.[1][2][3][4] Briefly, this involves adding the supernatant to a microplate pre-coated with an anti-LTB4 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated LTB4 and a substrate solution. The absorbance is then measured, and the LTB4 concentration is determined from a standard curve.
-
LC-MS/MS: For a more sensitive and specific quantification, liquid chromatography-tandem mass spectrometry can be used.[5][6][7][8][9] This involves sample extraction, chromatographic separation, and mass spectrometric detection of LTB4.
-
In Vivo Studies
1. Carrageenan-Induced Pleurisy in Rats
This model is used to evaluate the anti-inflammatory effect of this compound on acute exudative inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Materials:
-
This compound
-
Dexamethasone (positive control)
-
Carrageenan (lambda, type IV)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
-
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Administer this compound (e.g., 1, 10, 50 mg/kg, intraperitoneally - i.p.) or vehicle one hour before the carrageenan injection. A positive control group should receive dexamethasone (e.g., 1 mg/kg, i.p.).
-
Anesthetize the rats lightly.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the pleural cavity. A sham group should receive only saline.
-
Four hours after the carrageenan injection, euthanize the animals.
-
Open the thoracic cavity and collect the pleural exudate using a syringe.
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells.
-
Determine the total leukocyte count in the exudate using a hemocytometer.
-
Analyze the supernatant for LTB4 levels using ELISA or LC-MS/MS.
-
-
Histopathological Analysis:
-
Collect lung tissue and fix it in 10% buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate the lung tissue for inflammatory cell infiltration and edema.
-
2. Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice
This model assesses the protective effect of this compound against a systemic inflammatory response leading to shock.
-
Animals: Male Swiss albino mice (20-25 g).
-
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Saline solution (0.9% NaCl)
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Administer this compound (e.g., 1, 10, 50 mg/kg, i.p.) or vehicle 30 minutes before the PAF injection. A positive control group could receive a PAF receptor antagonist.
-
Inject a lethal dose of PAF (e.g., 100 µg/kg) intravenously (i.v.) via the tail vein.
-
Observe the mice for signs of shock and record the time of mortality for up to 60 minutes.
-
Calculate the percentage of survival in each group.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The 5-Lipoxygenase (5-LO) signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound's anti-inflammatory effects.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 5. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for HZ52 in Studying Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HZ52, a selective antagonist of the Leukotriene B4 receptor 2 (BLT2), for in vitro studies of neutrophil activation. Neutrophils are key effector cells of the innate immune system, and their activation is a critical event in inflammation. Leukotriene B4 (LTB4) is a potent lipid chemoattractant that activates neutrophils through its receptors, BLT1 and BLT2. This compound offers a valuable tool to dissect the specific role of BLT2 in neutrophil functions.
This compound: A Selective BLT2 Antagonist
This compound is a novel synthetic compound identified as a selective antagonist for the G protein-coupled receptor BLT2. It exhibits high-affinity binding to BLT2, thereby inhibiting the downstream signaling cascades initiated by LTB4. This selectivity allows for the specific investigation of BLT2-mediated pathways in neutrophil activation, distinct from the effects mediated by the high-affinity LTB4 receptor, BLT1.
Quantitative Data
The following table summarizes the reported in vitro activity of a novel selective BLT2 antagonist, referred to as compound 15b in the source, which serves as a representative for this compound's class of compounds.
| Parameter | Cell Line | Ligand | Value | Reference |
| IC50 (Chemotaxis Inhibition) | CHO-BLT2 cells | LTB4 | 224 nM | [1] |
| Ki (Receptor Binding Inhibition) | CHO-BLT2 cell membranes | [3H]LTB4 | 132 nM | [1] |
| Selectivity | CHO-BLT1 cells | LTB4 | No significant inhibition | [1] |
Signaling Pathways
LTB4 Signaling in Neutrophils and the Action of this compound
Leukotriene B4 (LTB4) binding to its receptors, BLT1 and BLT2, on the surface of neutrophils triggers a cascade of intracellular events leading to various cellular responses. This compound selectively blocks the BLT2 receptor, inhibiting its downstream signaling.
Caption: LTB4 signaling and this compound's mechanism of action.
Experimental Protocols
Neutrophil Isolation from Human Blood
A standardized protocol for the isolation of human neutrophils is crucial for reproducible results.
Caption: Workflow for human neutrophil isolation.
Materials:
-
Whole blood collected in sodium heparin tubes.
-
Dextran solution (e.g., 3% in saline).
-
Ficoll-Paque PLUS.
-
Hanks' Balanced Salt Solution (HBSS).
-
Sterile water.
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Mix whole blood with an equal volume of Dextran solution and allow red blood cells to sediment for 30-45 minutes at room temperature.
-
Carefully layer the leukocyte-rich plasma onto Ficoll-Paque.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the polymorphonuclear (PMN) cell layer.
-
Collect the PMN layer and wash with HBSS.
-
To lyse remaining red blood cells, resuspend the cell pellet in sterile water for 30 seconds followed by the addition of an equal volume of 2X PBS to restore isotonicity.
-
Centrifuge, remove the supernatant, and wash the neutrophil pellet with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer at the desired concentration.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the effect of this compound on the directional migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils.
-
Boyden chamber or Transwell® inserts (5 µm pore size).
-
Chemoattractant (e.g., LTB4 or fMLP).
-
This compound.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®).
-
Plate reader (fluorescence or luminescence).
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophils to the upper chamber of the Transwell® inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using a cell viability stain and a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123 Assay)
This assay measures the production of reactive oxygen species (ROS) by activated neutrophils and the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils.
-
Dihydrorhodamine 123 (DHR 123).
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) as a positive control, or LTB4).
-
This compound.
-
Assay buffer (e.g., HBSS).
-
Flow cytometer.
Protocol:
-
Resuspend isolated neutrophils in HBSS.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add DHR 123 to the cell suspension and incubate for a further 5 minutes.
-
Add the stimulant (e.g., LTB4) to the cell suspension. For a positive control, use PMA.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Analyze the fluorescence of the cells by flow cytometry. The oxidation of DHR 123 to fluorescent rhodamine 123 is proportional to the amount of ROS produced.
-
Determine the effect of this compound on LTB4-induced oxidative burst.
Neutrophil Degranulation Assay (Elastase Activity)
This assay quantifies the release of primary granule contents, such as elastase, from activated neutrophils.
Materials:
-
Isolated human neutrophils.
-
Stimulant (e.g., LTB4, fMLP).
-
This compound.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
Plate reader (absorbance at 405 nm).
Protocol:
-
Resuspend isolated neutrophils in assay buffer.
-
Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add the stimulant (e.g., LTB4) to the neutrophil suspension.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the elastase substrate to the supernatant.
-
Measure the change in absorbance at 405 nm over time using a plate reader. The rate of substrate cleavage is proportional to the amount of elastase released.
Neutrophil Extracellular Trap (NET) Formation Assay (NETosis)
This assay visualizes and quantifies the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens.
Materials:
-
Isolated human neutrophils.
-
Stimulant (e.g., PMA as a positive control, LTB4, or immune complexes).
-
This compound.
-
Cell-impermeable DNA dye (e.g., Sytox Green).
-
Fluorescence microscope or plate reader.
Protocol:
-
Seed isolated neutrophils in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the cell-impermeable DNA dye to the wells.
-
Add the stimulant to induce NETosis.
-
Monitor the fluorescence over several hours using a fluorescence plate reader or capture images at specific time points with a fluorescence microscope. An increase in fluorescence indicates loss of membrane integrity and the release of DNA during NETosis.
-
Quantify the fluorescence intensity to determine the effect of this compound on NET formation.
References
Application Notes: Analytical Methods for Detecting HZ52 (represented by Ibrutinib) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
HZ52 is a potent and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK). As a representative compound, we will use Ibrutinib, a well-established BTK inhibitor used in the treatment of various B-cell malignancies.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. This document outlines validated analytical methods for the determination of this compound in human plasma, focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this application due to its high sensitivity and selectivity.
Analytical Methodologies
The quantitative analysis of small molecule kinase inhibitors like this compound in biological samples is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric detection.[4] LC-MS/MS is the preferred method for its superior sensitivity, specificity, and high-throughput capabilities, which are essential in drug development and clinical settings.[5]
Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix.[6] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins.[6]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.[4]
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of this compound (represented by Ibrutinib) in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Internal Standard (IS) | Nilotinib or a deuterated analog of Ibrutinib |
| Chromatographic Column | C18 reverse-phase column (e.g., Capcell Pack C18 MG II) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 7.0% |
| Inter-day Precision (%CV) | < 8.0% |
| Accuracy (%Bias) | -5.0% to 9.0% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol describes a standard protein precipitation method for the extraction of this compound from human plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound calibration standards and quality control (QC) samples
-
Internal Standard (IS) working solution (e.g., Nilotinib at 100 ng/mL)
-
Acetonitrile (HPLC grade), chilled at 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical instrument settings for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system (e.g., Agilent, Waters, Shimadzu)
-
Tandem mass spectrometer (e.g., Sciex, Thermo Fisher, Waters)
LC Parameters:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1.0 min: 52% B
-
1.1-5.0 min: 95% B
-
5.1-7.0 min: 52% B
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Ion Source Temperature: 550°C
-
MRM Transitions (Q1/Q3):
-
This compound (Ibrutinib): m/z 441.2 -> 313.1
-
IS (Nilotinib): m/z 530.2 -> 284.2
-
-
Dwell Time: 150 ms
-
Collision Energy: Optimized for each transition
Visualizations
This compound (Ibrutinib) Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[3][7] Inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and trafficking.[1][8]
Caption: this compound (Ibrutinib) inhibits BTK, blocking downstream B-cell receptor signaling pathways.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical flow from sample collection to final data analysis for the quantification of this compound in biological samples.
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. targetedonc.com [targetedonc.com]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 6. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing HZ52 Concentration for 5-LO Inhibition
Disclaimer: Information regarding "HZ52" is not available in published scientific literature. This guide uses Zileuton , a well-characterized 5-lipoxygenase (5-LO) inhibitor, as a representative example to illustrate experimental design, troubleshooting, and data interpretation for optimizing inhibitor concentrations. The principles and protocols described here are broadly applicable to the study of novel 5-LO inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 5-LO inhibitors like Zileuton?
A1: Zileuton inhibits the enzyme 5-lipoxygenase (5-LO), which is a key player in the biosynthesis of leukotrienes.[1][2] Leukotrienes are inflammatory mediators derived from arachidonic acid.[1][2] By blocking 5-LO, Zileuton prevents the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This action reduces the inflammatory response, bronchoconstriction, and mucus production associated with conditions like asthma.[1][2]
Q2: What is a typical starting concentration range for a 5-LO inhibitor in in vitro experiments?
A2: For a potent 5-LO inhibitor like Zileuton, a good starting point for in vitro experiments is to test a concentration range that brackets its reported IC50 value (the concentration that inhibits 50% of the enzyme's activity). Zileuton's IC50 for 5-LO is typically in the sub-micromolar to low micromolar range. For example, IC50 values of 0.3 µM to 0.9 µM have been reported in various cell types and assays.[3][4] Therefore, a sensible starting range would be from 0.1 µM to 10 µM, with several concentrations in between to generate a dose-response curve. In some cellular models, concentrations up to 20 µM or higher have been used to study specific effects.[5]
Q3: How do I prepare a stock solution of the inhibitor?
A3: Zileuton is soluble in DMSO up to 100 mM. It is common practice to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then make serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced artifacts.
Q4: Can the inhibitor affect other cellular pathways?
A4: Yes, at higher concentrations, some 5-LO inhibitors may have off-target effects. For instance, Zileuton has been shown to weakly inhibit CYP1A2 at concentrations significantly higher than its 5-LO IC50 (Ki = 66 - 98 µM). It has also been reported to suppress prostaglandin biosynthesis by inhibiting the release of arachidonic acid in macrophages, with an IC50 in the low micromolar range (e.g., ~2-6 µM in murine macrophages).[6] It's crucial to be aware of potential off-target effects and, if necessary, include control experiments to rule them out.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during reagent addition- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No or low inhibition observed | - Inhibitor degradation- Incorrect inhibitor concentration- Low 5-LO expression or activity in the chosen cell line- Assay conditions are not optimal | - Store the inhibitor stock solution properly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.- Verify the calculations for your dilutions.- Use a positive control (a known 5-LO activator like A23187) to ensure the pathway is active.- Confirm 5-LO expression in your cells (e.g., via Western blot or qPCR).- Optimize assay parameters such as incubation time and substrate concentration. |
| Cell death or signs of toxicity at expected therapeutic concentrations | - The inhibitor has cytotoxic effects at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high. | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment.- Lower the concentration of the inhibitor.- Ensure the final DMSO concentration is below toxic levels (typically <0.1%). |
| Inconsistent results across different experiments | - Variation in cell passage number- Reagent variability (e.g., different lots of serum or media) | - Use cells within a consistent and low passage number range.- Test new lots of critical reagents before use in large-scale experiments. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of Zileuton from various studies. This data can be used as a reference for designing your own experiments.
Table 1: In Vitro IC50 Values for Zileuton
| System | Measured Effect | IC50 Value (µM) | Reference |
| Rat Basophilic Leukemia (RBL) cell supernatant | 5-HETE synthesis inhibition | 0.5 | [3] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE synthesis inhibition | 0.3 | [3] |
| Rat PMNL | LTB4 biosynthesis inhibition | 0.4 | [3] |
| Human PMNL | LTB4 biosynthesis inhibition | 0.4 | [3] |
| Human Whole Blood | LTB4 biosynthesis inhibition | 0.9 | [3] |
| Dog, Rat, and Human Blood | LTB4 synthesis inhibition | 0.56, 2.3, and 2.6 respectively | |
| Murine Macrophage Cell Line J774 | PGE2 production inhibition | 1.94 | [6] |
Experimental Protocols
Protocol: Measuring 5-LO Inhibition in a Cell-Based Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on 5-LO activity in cultured cells by measuring the production of a downstream product like LTB4.
1. Cell Culture and Seeding:
-
Culture your cells of choice (e.g., human neutrophils, PMNLs, or a relevant cell line) under standard conditions.
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
2. Pre-treatment with Inhibitor:
-
Prepare serial dilutions of your inhibitor (e.g., "this compound" or Zileuton) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a "vehicle control" (medium with the same concentration of DMSO as your highest inhibitor concentration) and a "no treatment" control.
-
Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 30-60 minutes).
3. Stimulation of 5-LO Activity:
-
Prepare a solution of a 5-LO activator, such as the calcium ionophore A23187 (final concentration typically 1-5 µM).
-
Add the activator to all wells except for the "unstimulated" control.
-
Incubate for a specific period to allow for leukotriene production (e.g., 15-30 minutes).
4. Sample Collection and Analysis:
-
Collect the cell supernatants.
-
Analyze the concentration of LTB4 (or another 5-LO product) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Use non-linear regression to calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The 5-Lipoxygenase (5-LO) signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of a 5-LO inhibitor.
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HZ52 In Vitro Solubility
This technical support center provides troubleshooting guidance for common issues encountered with the in vitro solubility of the hypothetical small molecule, HZ52. Poor aqueous solubility is a frequent challenge in drug discovery and can significantly impact the reliability of in vitro assay results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar compounds, making it a standard for creating high-concentration stock solutions in drug discovery.[4][5][6] However, when the DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution if its concentration exceeds its aqueous solubility limit. This is often referred to as a kinetic solubility issue, where the compound is rapidly forced into an environment where it is poorly soluble.[7]
To prevent precipitation, consider the following:
-
Lower the final concentration of this compound: The most straightforward solution is to work at a concentration below the known aqueous solubility of this compound.
-
Reduce the percentage of DMSO in the final assay volume: While DMSO is miscible with water, a high final concentration can still influence the solubility of your compound and may also affect cell viability in cell-based assays.[4][5][6] It is advisable to keep the final DMSO concentration below 1%, and ideally below 0.5%.[6]
-
Use a co-solvent: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve the solubility of the compound.
-
Pre-warm the assay buffer: For some compounds, solubility increases with temperature. Gently warming your buffer before adding the this compound stock solution may help. However, be mindful of the temperature stability of your assay components.
Q2: I am seeing inconsistent results in my in vitro assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent assay results are a hallmark of solubility problems. If this compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. This can lead to poor reproducibility and inaccurate measurements of biological activity, such as IC50 values.[7] It is crucial to ensure that this compound is completely solubilized in the assay medium to obtain reliable data.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A3: Both are important concepts in understanding a compound's solubility behavior.
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[7] This mimics the conditions of many in vitro screening assays. The measurement is typically taken after a short incubation period (e.g., 1-2 hours).[7]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[7] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-72 hours) until the concentration of the dissolved compound is constant.[7][8][9][10]
For high-throughput screening and most in vitro assays, kinetic solubility is often the more relevant parameter as it reflects the experimental conditions.[7] However, unexpectedly low bioavailability in vivo may be related to poor thermodynamic solubility in the intestine.[7]
Troubleshooting Guides
Problem 1: Visible Precipitation of this compound in Assay Wells
This guide will walk you through a systematic approach to resolving compound precipitation.
Problem 2: Inconsistent Assay Results Suspected to be Due to Poor Solubility
Use this guide to diagnose and address assay variability.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
Analytical method for this compound quantification (e.g., LC-MS/MS, HPLC-UV)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the aqueous buffer to the wells of the 96-well filter plate.
-
Spike a small volume of the this compound DMSO stock solution into the buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and reflects your assay conditions (e.g., 1%).
-
Seal the plate and incubate at room temperature for a specified time (e.g., 2 hours) with gentle shaking.
-
After incubation, filter the solutions into the 96-well collection plate by centrifugation or vacuum.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method.
-
The highest concentration at which this compound remains in solution is considered its kinetic solubility under these conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | This compound Concentration (µg/mL) | Temperature (°C) | Method |
| DMSO | > 2000 | 25 | Thermodynamic |
| Ethanol | 500 | 25 | Thermodynamic |
| PBS (pH 7.4) | < 1 | 25 | Kinetic |
| PBS (pH 7.4) with 5% Solutol HS 15 | 25 | 25 | Kinetic |
Note: The data presented in this table is for illustrative purposes for the hypothetical compound this compound. Actual solubility will be compound-specific.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. btsjournals.com [btsjournals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. google.com [google.com]
Technical Support Center: Improving HZ52 Bioavailability
Welcome to the technical support center for HZ52. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to improving the oral bioavailability of this compound in animal models.
For the purpose of this guide, this compound is considered a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2][3][4][5] These characteristics present significant hurdles to achieving adequate systemic exposure after oral administration.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter for this compound?
A1: Oral bioavailability (denoted as F%) is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[6] It is a crucial pharmacokinetic parameter because it determines the dose required to achieve therapeutic concentrations in the body. For a compound like this compound with low solubility and permeability, poor oral bioavailability can lead to insufficient efficacy and high inter-subject variability, making it a key challenge to overcome in drug development.[2][4]
Q2: What are the primary factors limiting the oral bioavailability of this compound, a BCS Class IV compound?
A2: As a BCS Class IV drug, this compound's bioavailability is hampered by two main issues:
-
Low Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[1][7]
-
Low Intestinal Permeability: Once dissolved, the compound struggles to pass through the intestinal wall into the bloodstream.[1][7] Other contributing factors can include first-pass metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein, which actively pumps the drug back into the intestinal lumen.[2][6]
Q3: What are the principal strategies to enhance the bioavailability of this compound?
A3: Strategies primarily focus on overcoming its solubility and/or permeability limitations. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanocrystal formation can improve the dissolution rate.[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its solubility and dissolution.[8][11][12]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and leverage lipid absorption pathways.[8][9]
-
Use of Excipients: Including solubilizing agents, surfactants, or permeation enhancers in the formulation can improve absorption.[7]
Q4: How do I select the most appropriate animal model for this compound bioavailability studies?
A4: The choice of animal model is critical and depends on the specific research question.
-
Rodents (Mice, Rats): Most commonly used for initial screening due to their small size, low cost, and fast reproductive rates.[13] They are suitable for comparing different formulations and identifying promising candidates.
-
Canines (Beagle Dogs): Often used in later preclinical stages as their gastrointestinal physiology is more comparable to humans than rodents.[14]
-
Pigs: Their digestive system also shares many similarities with humans. It is important to consider inter-species differences in metabolism and gastrointestinal physiology.[15]
Troubleshooting Guides
Problem 1: I'm observing very low or undetectable plasma concentrations of this compound after oral gavage.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Formulate this compound as an amorphous solid dispersion (ASD) or a nanosuspension. | These formulation strategies are designed to increase the dissolution rate and apparent solubility of the drug in the GI tract.[12][16] |
| Poor Permeability | Co-administer with a known, safe permeation enhancer (e.g., specific surfactants). | This can help transiently increase the permeability of the intestinal membrane, allowing more drug to be absorbed. |
| Rapid Metabolism | Conduct an in vitro metabolic stability assay using liver microsomes from the animal species being tested. | This will determine if this compound is rapidly broken down by metabolic enzymes in the liver or gut wall, a phenomenon known as first-pass metabolism.[6] |
| Efflux Transporter Activity | Perform an in vitro Caco-2 cell permeability assay with and without a P-glycoprotein (P-gp) inhibitor. | This will reveal if this compound is a substrate for efflux pumps that actively transport it out of intestinal cells, thereby reducing absorption.[2] |
| Dosing Error | Verify the concentration and stability of the dosing formulation. Ensure proper oral gavage technique to avoid accidental administration into the lungs.[17][18] | Incorrect formulation concentration or improper administration technique can lead to inaccurate dosing. Aspiration into the lungs will prevent absorption.[19] |
Problem 2: The pharmacokinetic (PK) data shows high variability between animals.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation | Ensure the formulation is homogenous (e.g., a uniform suspension or clear solution). Use sonication or vigorous mixing before dosing each animal. | For suspensions, particles can settle over time, leading to inconsistent doses being drawn into the syringe.[20][21] |
| Physiological Differences | Fast all animals for a consistent period (e.g., 4-12 hours) before dosing. Ensure free access to water. | The presence of food in the GI tract can significantly and variably affect drug absorption.[22] Fasting standardizes the GI environment. |
| Imprecise Dosing/Sampling | Refine oral gavage and blood sampling techniques. Ensure all personnel are thoroughly trained.[23] Use a consistent blood sampling site and schedule.[24] | Procedural inconsistencies are a major source of experimental variation.[23] Cross-over study designs can help reduce inter-animal variability.[25] |
| Low Bioavailability | Address the root cause of low bioavailability (solubility/permeability) with an improved formulation. | Compounds with inherently low and erratic absorption are prone to high variability.[2][20][21][26] |
Data Presentation: Hypothetical PK Parameters
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound in rats.
Table 1: Comparison of this compound Formulation Strategies in Rats (Oral Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (F%) |
| Crystalline Suspension | 55 ± 25 | 4.0 | 350 ± 150 | < 2% |
| Micronized Suspension | 120 ± 45 | 2.0 | 800 ± 280 | 4% |
| Nanosuspension | 350 ± 90 | 1.5 | 2,400 ± 600 | 12% |
| Amorphous Solid Dispersion | 850 ± 180 | 1.0 | 7,000 ± 1100 | 35% |
| Lipid-Based (SEDDS) | 700 ± 210 | 1.0 | 6,200 ± 1300 | 31% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (Amorphous Solid Dispersion) in Different Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute F% |
| Mouse | IV | 2 | 2,500 | 0.08 | 1,800 | N/A |
| PO | 10 | 650 | 0.5 | 4,500 | 50% | |
| Rat | IV | 2 | 2,000 | 0.08 | 4,000 | N/A |
| PO | 10 | 850 | 1.0 | 7,000 | 35% | |
| Dog | IV | 1 | 1,500 | 0.1 | 5,000 | N/A |
| PO | 5 | 550 | 2.0 | 9,000 | 36% |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents for PK Studies
-
Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight (approx. 12 hours) with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., amorphous solid dispersion reconstituted in water) at a concentration of 2 mg/mL. Ensure the formulation is homogenous by vortexing immediately before dosing.
-
Dosing: Weigh each animal to determine the precise dosing volume (target dose: 10 mg/kg, volume: 5 mL/kg). Administer the formulation using a flexible, ball-tipped gavage needle appropriate for the animal's size.[19][27]
-
Blood Sampling: Collect serial blood samples (approx. 150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis by LC-MS/MS.
Protocol 2: Intravenous (IV) Administration in Mice for Absolute Bioavailability
-
Animal Preparation: Acclimate male C57BL/6 mice (20-25g) to the facility for at least 3 days.
-
Formulation Preparation: Prepare this compound in a solubilizing vehicle suitable for IV injection (e.g., 10% DMSO, 40% PEG400, 50% Saline) at a concentration of 1 mg/mL. The solution must be sterile-filtered.
-
Dosing: Warm the mouse under a heat lamp to dilate the tail veins. Place the mouse in a restrainer. Administer the formulation via the lateral tail vein at a dose of 2 mg/kg (volume: 2 mL/kg).[24][28][29] The injection should be a slow bolus.
-
Blood Sampling: Collect serial blood samples (approx. 30 µL) via submandibular or saphenous vein puncture at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.[24]
-
Sample Processing and Storage: Process samples to plasma as described in Protocol 1 and store at -80°C.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Solvent Selection: Identify a common volatile solvent (e.g., acetone, methanol, or a mixture) in which both this compound and the selected polymer (e.g., HPMC-AS, PVP VA64, or Soluplus®) are fully soluble.
-
Solution Preparation: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w). A typical concentration would be 5-10% total solids.
-
Spray Drying:
-
Set the spray dryer parameters: inlet temperature, gas flow rate, and liquid feed rate.
-
Atomize the solution into a drying chamber where the solvent rapidly evaporates, leaving behind a fine powder of the drug dispersed amorphously in the polymer matrix.[30]
-
-
Powder Collection: Collect the resulting ASD powder from the cyclone separator.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To confirm the lack of crystallinity (absence of sharp Bragg peaks).
-
Dissolution Testing: To verify the enhancement in dissolution rate compared to the crystalline form of this compound.
-
Visualizations (Graphviz Diagrams)
Caption: Workflow for troubleshooting poor oral bioavailability of this compound.
Caption: Key physiological factors affecting the oral bioavailability of this compound.
References
- 1. raytor.com [raytor.com]
- 2. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BCS Class IV drug: Significance and symbolism [wisdomlib.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Animal testing - Wikipedia [en.wikipedia.org]
- 14. animal-models-used-for-bioavailability-and-bioequivalence-studies-focus-on-their-human-likeness - Ask this paper | Bohrium [bohrium.com]
- 15. m.youtube.com [m.youtube.com]
- 16. jneonatalsurg.com [jneonatalsurg.com]
- 17. Vidéo: Administration de composés chez les rongeurs - voies orale et topique [jove.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pharmacokinetics / Biopharmaceutics - physiological factors affecting oral absorption | PDF [slideshare.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 29. research.vt.edu [research.vt.edu]
- 30. youtube.com [youtube.com]
Technical Support Center: Troubleshooting HZ52 Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results in assays involving the hypothetical compound HZ52. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide systematic approaches to identifying and resolving them.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound dose-response curves between experiments. What are the potential causes?
A1: Inconsistent dose-response curves for this compound can stem from several factors. Key areas to investigate include:
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Reagent Preparation and Storage: Ensure this compound stock solutions are prepared fresh or stored under validated conditions to prevent degradation. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
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Assay Conditions: Minor variations in incubation times, temperature, and CO2 levels can impact biological activity.[1][2] Standardize these parameters across all experiments.
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Cell-Based Assay Variability: Factors such as cell passage number, confluency, and overall health can significantly affect results. Implement a strict cell culture and plating protocol.
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Operator Variability: Differences in pipetting techniques and timing between users can introduce variability.[2] Ensure all personnel are following a standardized protocol.
Q2: The potency (e.g., IC50) of this compound appears to be shifting across different assay plates or batches. Why might this be happening?
A2: A shift in potency is a common issue that can often be traced to:
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Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents, leading to altered results. Consider avoiding the use of outer wells or filling them with sterile media/buffer.
-
Reagent Lot-to-Lot Variability: Differences in the quality or concentration of critical reagents like antibodies, enzymes, or cell culture media can lead to shifts in potency. Qualify new lots of reagents against a standard before use.
-
Instrument Performance: Variations in reader sensitivity or calibration can affect signal detection. Perform regular maintenance and calibration of plate readers and liquid handlers.
Q3: We are seeing a lower-than-expected signal window or a complete loss of this compound activity. What should we check?
A3: A diminished or absent signal can be frustrating. A systematic check should include:
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Reagent Integrity: Confirm the activity of all critical reagents, including the enzyme/protein target and the detection reagents.
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Compound Integrity: Verify the identity and purity of your this compound sample using analytical methods like LC-MS or NMR.
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Incorrect Assay Buffer: Ensure the buffer composition (pH, ionic strength, co-factors) is optimal for the target's activity.
-
Filter/Wavelength Settings: Double-check that the correct filters or wavelengths are being used for signal detection on your plate reader.
Troubleshooting Guides
Guide 1: Systematic Investigation of Inconsistent this compound Potency
If you are observing variable IC50 values for this compound, follow this step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Guide 2: Investigating Low Signal-to-Background in an this compound Inhibition Assay
A low signal-to-background ratio can mask the true effect of this compound. Use the following guide to diagnose the problem.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Enzyme/Protein | Test enzyme activity using a known positive control inhibitor. |
| Degraded Substrate | Prepare fresh substrate solution and protect from light if necessary. |
| Suboptimal Buffer Conditions | Verify pH and composition of the assay buffer. |
| Incorrect Reagent Concentrations | Titrate enzyme and substrate to determine optimal concentrations. |
| Reader Settings Not Optimized | Adjust gain and other settings on the plate reader to maximize signal. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation period. |
Experimental Protocols
Protocol 1: Standard this compound Serial Dilution for Dose-Response Assays
This protocol outlines a standard method for preparing a 10-point, 1:3 serial dilution of this compound for a typical 384-well plate assay.
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Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
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Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO.
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Top Concentration: Prepare the highest concentration for the serial dilution by diluting the 1 mM intermediate stock into the assay buffer. For a final top concentration of 10 µM with a 1% DMSO final concentration, dilute the 1 mM stock 1:100 into the assay buffer.
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Serial Dilution Plate:
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Add 100 µL of the top concentration this compound solution to column 1 of a 96-well dilution plate.
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Add 66.7 µL of assay buffer with 1% DMSO to columns 2-10.
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Transfer 33.3 µL from column 1 to column 2, mix well.
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Continue this 1:3 serial dilution across the plate to column 10.
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Column 11 should contain assay buffer with 1% DMSO as the vehicle control.
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Column 12 should contain a known reference compound or buffer alone for the negative control.
-
-
Transfer to Assay Plate: Transfer the desired volume of each dilution to the final 384-well assay plate.
Signaling Pathway
Hypothetical this compound Target Pathway: A Pro-inflammatory Cascade
This diagram illustrates a hypothetical signaling pathway where this compound is an inhibitor of Kinase A, a key upstream regulator of a pro-inflammatory response. Inconsistent results in a cell-based assay measuring cytokine release could be due to variability in any of the downstream components.
References
HZ52 off-target effects in cellular models
Disclaimer: HZ52 is a hypothetical kinase inhibitor used for illustrative purposes in this guide. The data and experimental details provided are examples to demonstrate best practices in kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary target and mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor. Its primary target is the serine/threonine kinase, Kinase X, which is a critical component of the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of Kinase X, this compound is designed to prevent the phosphorylation of its downstream substrates, thereby inhibiting pathway activation and promoting apoptosis in cancer cells with an overactive Kinase X.
Q2: How should I interpret the IC50 value of this compound provided in the datasheet?
The IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of its target in vitro. A lower IC50 value indicates a more potent inhibitor in a biochemical assay. However, it's important to note that the IC50 value determined in a cell-free assay may not directly translate to the effective concentration in a cellular context.[1][2] Factors such as cell permeability, intracellular ATP concentrations, and the presence of drug efflux pumps can influence the required cellular concentration.[3]
Q3: Why is it crucial to evaluate the off-target effects of this compound?
Most kinase inhibitors have the potential to bind to multiple kinases due to the highly conserved nature of the ATP-binding pocket across the kinome.[4] These "off-target" interactions can lead to unexpected biological effects, toxicity, or misinterpretation of experimental results.[5] Therefore, comprehensive off-target profiling is essential to understand the selectivity of this compound and to ensure that the observed phenotype is a direct result of inhibiting the intended target, Kinase X.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| 1. This compound shows potent activity in biochemical assays but is inactive in cellular models. | - Poor cell permeability. - this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[3] - High intracellular ATP concentration outcompeting the inhibitor. | - Perform a cell permeability assay. - Test co-administration with known efflux pump inhibitors. - Increase the concentration of this compound in cellular assays (typically 5-10 times the biochemical IC50 is a starting point). |
| 2. Significant cytotoxicity is observed in cell lines that do not express the primary target, Kinase X. | - Off-target effects on essential kinases. - General cellular toxicity unrelated to kinase inhibition. | - Perform a broad kinase panel screen to identify potential off-target kinases.[4] - Run control experiments with a structurally related but inactive compound. - Assess markers of general toxicity (e.g., mitochondrial dysfunction, membrane integrity). |
| 3. Inconsistent results between experimental replicates. | - Instability of this compound in solution. - Variability in cell culture conditions (e.g., cell density, passage number). - Inconsistent DMSO concentration in final assay wells. | - Prepare fresh stock solutions of this compound for each experiment. - Standardize cell seeding density and use cells within a consistent passage number range. - Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| 4. The downstream signaling pathway of Kinase X is not inhibited at expected concentrations of this compound. | - The chosen downstream marker is not a direct substrate of Kinase X. - Activation of a compensatory signaling pathway. - Insufficient incubation time with this compound. | - Validate the downstream marker using a positive control (e.g., siRNA knockdown of Kinase X). - Profile other signaling pathways that might be activated upon Kinase X inhibition. - Perform a time-course experiment to determine the optimal incubation time. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol describes a radiometric assay to measure the inhibitory activity of this compound on its target kinase.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare this compound Dilutions: Create a 10-point serial dilution of this compound in DMSO, starting from 100 µM.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the recombinant Kinase X and its specific substrate peptide in the kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of kinase reaction buffer containing ATP and [γ-³²P]-ATP.
-
Incubate for 30 minutes at 30°C.
-
-
Stop Reaction and Measure Phosphorylation:
-
Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability of adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO-treated control wells.
-
Plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of downstream targets of Kinase X.
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Cell Treatment and Lysis:
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Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a Kinase X substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the change in phosphorylation.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Kinase X (On-Target) | 15 |
| Kinase A | > 10,000 |
| Kinase B | 850 |
| Kinase C | 2,500 |
| Kinase D | > 10,000 |
This table shows the inhibitory concentration of this compound against its intended target (Kinase X) and a selection of off-target kinases.
Table 2: Effect of this compound on the Viability of Different Cell Lines
| Cell Line | Kinase X Expression | GI50 (µM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Low | 8.2 |
| Cell Line C | High | 0.8 |
| Cell Line D (Normal) | Low | > 50 |
This table summarizes the growth inhibitory effects of this compound on cancer cell lines with varying expression levels of Kinase X and a normal cell line.
Visualizations
Caption: Hypothetical signaling pathway of this compound's on-target and off-target effects.
Caption: Experimental workflow for investigating this compound off-target effects.
Caption: Logical diagram for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. mdpi.com [mdpi.com]
interpreting unexpected results with HZ52 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with HZ52, a novel inhibitor of the HER2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the HER2 receptor tyrosine kinase. By binding to the intracellular kinase domain of HER2, this compound blocks downstream signaling through the PI3K/Akt and MAPK pathways, leading to an inhibition of cell proliferation and induction of apoptosis in HER2-overexpressing cells.
Q2: What are the expected in vitro effects of this compound treatment?
In HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474), this compound treatment is expected to:
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Decrease cell viability and proliferation.
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Induce G1 cell cycle arrest.
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Increase levels of apoptosis.
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Reduce phosphorylation of HER2, Akt, and ERK.
Q3: In which cell lines is this compound expected to be most effective?
This compound is designed for HER2-overexpressing cancer cells. Cell lines with high HER2 expression, such as SK-BR-3 and BT-474, are expected to be highly sensitive. In contrast, cell lines with low or no HER2 expression (e.g., MDA-MB-231, MCF-7) should exhibit significantly lower sensitivity.
Troubleshooting Unexpected Results
Issue 1: Reduced or No Efficacy in HER2-Positive Cells
You are treating a known HER2-positive cell line (e.g., SK-BR-3) with this compound, but you observe minimal or no decrease in cell viability.
Possible Cause 1: Reagent Quality or Concentration
-
Solution: Verify the concentration and integrity of your this compound stock solution. Perform a dose-response experiment to ensure you are using an appropriate concentration range.
Possible Cause 2: Cell Line Integrity
-
Solution: Confirm the HER2 expression status of your cell line using Western blot or flow cytometry. Cell lines can lose their characteristics over time with repeated passaging.
Possible Cause 3: Acquired Resistance
-
Solution: Investigate potential mechanisms of resistance, such as mutations in the HER2 kinase domain or upregulation of alternative signaling pathways.
Issue 2: Unexpected Toxicity in HER2-Negative Cells
You observe a significant decrease in viability in a HER2-negative cell line (e.g., MCF-7) at concentrations where this compound should be inactive.
Possible Cause 1: Off-Target Effects
-
Solution: this compound may have off-target effects at higher concentrations. Perform a broader kinase profiling assay to identify other potential targets.
Possible Cause 2: Non-Specific Toxicity
-
Solution: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and is not causing toxicity.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 (nM) |
| SK-BR-3 | Positive | 50 |
| BT-474 | Positive | 75 |
| MDA-MB-453 | Positive | 120 |
| MCF-7 | Negative | > 10,000 |
| MDA-MB-231 | Negative | > 10,000 |
Table 2: Effect of this compound on Downstream Signaling in SK-BR-3 Cells
| Treatment (100 nM this compound) | p-HER2 (% of Control) | p-Akt (% of Control) | p-ERK (% of Control) |
| 1 hour | 25% | 40% | 35% |
| 6 hours | 15% | 20% | 22% |
| 24 hours | 10% | 15% | 18% |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression.
Signaling Pathway Diagram
Technical Support Center: Refining HZ52 Delivery Methods for In Vivo Research
Welcome to the technical support center for HZ52, a novel and potent small molecule inhibitor of the MAPK/ERK signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing in vivo delivery of this compound for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling cascade. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of cell proliferation and survival signals.[1][2] Dysregulation of the MAPK pathway is a common driver in various cancers, making this compound a promising candidate for anti-cancer therapy.[3][4]
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many small molecule inhibitors, the primary challenges for effective in vivo delivery of this compound include its poor aqueous solubility and potential for rapid metabolism, which can lead to low bioavailability.[5][6] Overcoming these hurdles is critical to achieving therapeutic concentrations at the target site.
Q3: Which administration routes are recommended for this compound in animal models?
A3: The optimal administration route depends on the experimental goals.
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Oral (PO): Oral gavage is a common route for preclinical studies. However, the bioavailability of this compound can be variable due to its low solubility and potential first-pass metabolism. Formulation optimization is crucial for this route.
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Intraperitoneal (IP): IP injection offers a way to bypass first-pass metabolism, often resulting in higher and more consistent systemic exposure compared to oral administration.
-
Intravenous (IV): IV administration provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine the intrinsic properties of this compound. However, it may require more complex formulations to ensure solubility in an aqueous vehicle.
Q4: How can I improve the solubility of this compound for in vivo studies?
A4: Several formulation strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, surfactants, and complexing agents. Lipid-based formulations and solid dispersions are also effective approaches.[5][6][7][8] The choice of method will depend on the specific physicochemical properties of this compound and the desired administration route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Poor solubility of this compound in the chosen vehicle. | 1. Increase Solubilizing Agents: Gradually increase the concentration of co-solvents (e.g., PEG400, DMSO) or surfactants (e.g., Tween 80). 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. 3. Alternative Formulation: Consider a lipid-based formulation or a nanosuspension.[5] |
| Low or variable bioavailability after oral gavage | 1. Poor dissolution in the gastrointestinal tract. 2. Rapid first-pass metabolism in the liver. | 1. Improve Formulation: Use a solubility-enhancing formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. 2. Particle Size Reduction: Micronization or nanonization of this compound can increase its surface area and dissolution rate.[5][8] 3. Co-administration with a CYP3A4 inhibitor: If metabolism by CYP3A4 is confirmed, co-dosing with an inhibitor (e.g., ritonavir, in research settings) could be explored, though this adds complexity. |
| Signs of toxicity or adverse effects in animals (e.g., weight loss, lethargy) | 1. Off-target effects of this compound. 2. Toxicity of the formulation vehicle. | 1. Dose Reduction: Lower the dose of this compound to determine if the effects are dose-dependent. 2. Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between compound and vehicle toxicity. 3. Alternative Vehicle: If vehicle toxicity is suspected, explore alternative, well-tolerated formulations.[9][10] |
| Lack of in vivo efficacy despite adequate dosing | 1. Insufficient drug exposure at the tumor site. 2. Drug resistance mechanisms. | 1. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of this compound to confirm target engagement. 2. Pharmacodynamic (PD) Analysis: Assess the inhibition of p-ERK in tumor tissue to confirm the biological activity of this compound. 3. Combination Therapy: Consider combining this compound with other agents to overcome potential resistance.[11] |
Data Presentation
Table 1: Common Excipients for Solubilizing Poorly Soluble Small Molecules
| Excipient Type | Examples | Typical Concentration Range (% v/v) | Notes |
| Co-solvents | Polyethylene glycol 400 (PEG400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO) | 10 - 60% | Often used in combination. High concentrations of DMSO can be toxic. |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor EL | 1 - 10% | Used to increase solubility and stability of the formulation. |
| Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | Up to 100% | Suitable for highly lipophilic compounds and subcutaneous or oral administration. |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | 5 - 40% | Forms inclusion complexes to increase aqueous solubility. |
This table presents representative data and ranges. Optimal formulations must be determined empirically for this compound.
Table 2: Example of a Novel Intravenous Vehicle Composition
| Component | Percentage (% v/v) | Purpose |
| N,N-Dimethylacetamide (DMA) | 20% | Solubilizing agent |
| Propylene glycol (PG) | 40% | Co-solvent and viscosity modifier |
| Polyethylene Glycol 400 (PEG-400) | 40% | Co-solvent |
This formulation, referred to as DPP, has been shown to be a useful intravenous vehicle for preclinical screening of poorly soluble compounds.[9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween 80)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing PEG400 and Tween 80 in a 9:1 ratio (e.g., 900 µL of PEG400 and 100 µL of Tween 80).
-
Add a small amount of the vehicle to the this compound powder and vortex thoroughly to create a uniform paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing.
-
If necessary, sonicate the mixture in a water bath for 5-10 minutes to aid dissolution.
-
Add sterile water to achieve the final desired concentration of this compound and vehicle components (e.g., a final vehicle concentration of 10% PEG400, 1% Tween 80).
-
Vortex the final formulation until it is a clear and homogenous solution.
-
Visually inspect the solution for any precipitates before administration.
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)[12][13]
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[14]
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[15]
-
Position the mouse vertically.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.[13]
Protocol 3: Administration of this compound by Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation (ensure it is sterile)
-
25-27 gauge needle
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the required injection volume.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Securely restrain the mouse, exposing its abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, at a 15-20 degree angle, avoiding the midline to prevent puncture of the bladder.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Mandatory Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: A decision tree for troubleshooting common issues with this compound in vivo delivery.
References
- 1. MEK Inhibitors [imc.3jpharmainc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijpbr.in [ijpbr.in]
- 6. mdpi.com [mdpi.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. instechlabs.com [instechlabs.com]
Technical Support Center: Addressing Compound HZ52 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing challenges related to HZ52 cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) for stock solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
Q2: How do I determine the optimal concentration range of this compound for my experiments?
A2: To determine the optimal concentration range, it is essential to perform a dose-response experiment. A common starting point is to use a broad range of concentrations (e.g., from 0.1 µM to 100 µM) in a preliminary cytotoxicity assay, such as an MTT or resazurin-based assay.[2][3] Based on the initial results, a narrower range of concentrations can be selected for more detailed follow-up experiments.
Q3: What are the appropriate positive and negative controls for a cytotoxicity assay with this compound?
A3: Proper controls are crucial for the correct interpretation of cytotoxicity data.[4][5]
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control helps to determine the effect of the solvent on cell viability.[1]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis induction or a high concentration of Triton X-100 for necrosis) to ensure the assay is working correctly.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Medium-Only Control (Blank): Wells containing only cell culture medium to measure the background signal.
Q4: How long should I expose my cells to this compound?
A4: The optimal exposure time can vary depending on the cell type and the mechanism of action of this compound. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing a cytotoxic effect.[6]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can obscure the true effect of this compound.[7]
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation.[5][7] |
| Pipetting Errors | Calibrate pipettes regularly. Use a new pipette tip for each replicate to avoid carryover. When adding reagents, ensure the tip is below the surface of the liquid to prevent bubbles.[7] |
| Compound Precipitation | Visually inspect the wells after adding this compound to check for any precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system. |
| Edge Effects | To mitigate evaporation from outer wells, fill the peripheral wells with sterile PBS or medium without cells.[5] |
Issue 2: No Observed Cytotoxicity
If this compound does not show any cytotoxic effects at the tested concentrations, consider the following:
| Potential Cause | Troubleshooting Step |
| This compound Concentration is Too Low | Test a higher range of concentrations. |
| Short Exposure Time | Increase the incubation time with this compound (e.g., up to 72 hours).[6] |
| Cell Line is Resistant | Try a different cell line that may be more sensitive to this compound. |
| This compound is Inactive | Verify the integrity of the this compound stock solution. If possible, confirm its activity using a cell-free assay if its molecular target is known. |
Issue 3: Unexpectedly High Cytotoxicity
If this compound appears to be more toxic than expected, even at low concentrations:
| Potential Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a vehicle control with varying concentrations of DMSO to determine the tolerance of your cell line.[1] |
| This compound Stock Concentration is Incorrect | Verify the initial weighing of the compound and the calculations for the stock solution. |
| Cell Seeding Density is Too Low | A low cell density can make cells more susceptible to cytotoxic agents. Optimize the cell seeding density for your specific cell line and assay duration.[4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle, positive control, untreated). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of necrosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the maximum LDH release control (cells lysed with Triton X-100).[5]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells.[8]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 48 | 12.5 |
| A549 | MTT | 48 | 25.8 |
| MCF-7 | MTT | 48 | 8.2 |
Table 2: Hypothetical Results of Annexin V/PI Apoptosis Assay in MCF-7 Cells Treated with this compound for 24 hours
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (0.1% DMSO) | 95.2 | 2.1 | 2.7 |
| This compound (10 µM) | 45.6 | 35.8 | 18.6 |
| Staurosporine (1 µM) | 15.3 | 60.1 | 24.6 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely O... [protocols.io]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
minimizing variability in HZ52 experiments
HZ52 Experiments Technical Support Center
Welcome to the technical support center for this compound experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize variability and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound cell-based assays?
A: Variability in cell-based assays can be broadly categorized into three main types: biological, methodological, and instrumental.
-
Biological Variability: This includes factors such as the genetic drift of cell lines over time, differences in cell health, and the number of passages a cell line has undergone.[1][2] Immortalized cell lines can be genetically unstable, and culture conditions can create selective pressures that change the cell population over time.[1]
-
Methodological Variability: These are errors introduced during the experimental procedure. Common examples include inconsistent pipetting, variations in incubation times, and the "edge effect" in multi-well plates.[3][4]
-
Instrumental Variability: This stems from the equipment used for the assay. It can include issues like improper calibration of pipettes or plate readers and fluctuations in incubator conditions.[5][6]
Q2: How does cell passage number affect my this compound experiments?
A: The passage number, or the number of times a cell line has been subcultured, can significantly impact experimental outcomes.[7] With increasing passage number, cells can undergo changes in morphology, gene expression, and overall behavior due to genetic instability and selective pressures in the culture environment.[1][8] To ensure consistency, it is crucial to use cells within a defined, low-passage number range for all experiments and to record the passage number for each experiment.[1] It is recommended to create a master cell bank of low-passage cells to draw from for your experiments.
Q3: What is the "edge effect" and how can I minimize it?
A: The "edge effect" is a common phenomenon in 96-well plates where cells in the outer wells behave differently than those in the center.[9] This is primarily caused by increased evaporation of culture medium from the perimeter wells, leading to changes in the concentration of media components.[9][10][11]
Here are several strategies to mitigate the edge effect:
-
Leave Outer Wells Blank: A common practice is to not use the wells on the perimeter of the plate for experimental samples.[12]
-
Fill Outer Wells with a Dummy Solution: You can fill the outer wells with sterile water, phosphate-buffered saline (PBS), or cell culture medium to help create a more humid microenvironment across the plate.[10][11][12]
-
Use Low-Evaporation Lids or Sealing Tapes: Specially designed lids with condensation rings or breathable sealing tapes can significantly reduce fluid loss.[9]
-
Ensure Proper Incubator Humidification: Maintaining high humidity in your incubator is essential to minimize evaporation from all wells.[12]
Troubleshooting Guides
Problem 1: High Well-to-Well Variability in a Single Plate
High variability between technical replicates on the same plate can obscure real experimental effects. Use the following table to diagnose and solve common causes.
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Pipetting | Ensure pipettes are regularly calibrated. Use proper, consistent pipetting techniques such as pre-wetting the tip, maintaining a consistent immersion depth, and using a smooth plunger motion. For viscous solutions, consider using reverse pipetting. | [13][14] |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous by mixing it thoroughly before and during plating. Use an automated cell counter for accurate cell density determination. | [7][15] |
| "Edge Effect" | Avoid using the outer 36 wells of a 96-well plate for your experimental samples. Fill these wells with sterile media or PBS to create a humidity buffer. | [11][12] |
| Temperature Gradients | After seeding, allow the plate to sit at room temperature for a period before placing it in the incubator to ensure even cell settling. Avoid stacking plates in the incubator as this can lead to uneven temperature distribution. | [11][12] |
Problem 2: Poor Reproducibility Between Experiments
When you observe significant differences in results from experiments run on different days, it points to batch-to-batch variability.
| Potential Cause | Recommended Solution | Citation |
| Reagent Variability | Prepare reagents in large batches (master mixes) whenever possible to reduce variability between experiments.[16] Ensure reagents are stored correctly and are within their expiration dates. Use high-quality, molecular-grade reagents.[16] | |
| Cell Passage Number | Use cells from a narrow passage number range for all related experiments. It's recommended to thaw a new vial of low-passage cells from a validated cell bank for each new set of experiments. | [1][2] |
| Inconsistent Culture Conditions | Standardize all cell culture parameters, including the type of media, confluence at the time of splitting or plating, and the duration between passages.[2] Routinely test for mycoplasma contamination.[2] | |
| Operator Differences | If multiple researchers are running the same experiment, ensure everyone is following the exact same detailed protocol. Cross-training and detailed standard operating procedures (SOPs) can minimize inter-operator variability. | [4][17] |
Experimental Protocols & Methodologies
Best Practices for Reagent Preparation
Accurate and consistent reagent preparation is fundamental to reproducible research.
-
Use High-Quality Components: Start with high-purity, molecular-grade water and chemicals to avoid introducing contaminants.[16]
-
Calibrated Equipment: Always use calibrated balances and pH meters.
-
Proper Labeling: Clearly label all solutions with the contents, concentration, preparation date, and initials of the preparer.[18]
-
Stock Solutions: Prepare concentrated stock solutions to minimize errors associated with weighing very small quantities and to ensure consistency across multiple experiments.[16]
-
pH Adjustment: When preparing buffers, ensure the pH is adjusted at the correct temperature, as pH can be temperature-dependent.
-
Proper Storage: Store all reagents under the recommended conditions (e.g., temperature, light sensitivity) to maintain their stability.[18]
Standardized this compound Cell Plating Protocol
-
Cell Culture: Culture cells in the recommended medium and split them when they reach 70-80% confluency. Use cells within passages 5-15 for all this compound experiments.
-
Harvesting: Wash cells with PBS and detach them using a standardized concentration of trypsin-EDTA for a consistent amount of time.
-
Counting: Neutralize the trypsin, pellet the cells, and resuspend them in fresh medium. Count the cells using an automated cell counter or a hemocytometer to determine the precise cell density.
-
Seeding: Dilute the cell suspension to the final desired concentration (e.g., 10,000 cells/100 µL). Ensure the cell suspension is kept homogenous by gentle mixing between plating wells.
-
Incubation: After plating, allow the plate to rest at room temperature in a sterile hood for 30-60 minutes to allow for even cell distribution before transferring to a 37°C, 5% CO2 incubator.[12]
Visual Guides
// QC Nodes qc_node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="QC"];
Cell_Culture -> qc_node [label="Mycoplasma\nTest", style=dashed, color="#EA4335"]; qc_node -> Cell_Seeding; } .dot Caption: Standard experimental workflow for this compound assays with QC checkpoints.
// Nodes Start [label="High Variability\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Plate [label="Within-Plate CV > 15%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Experiment [label="Between-Experiment\nCV > 20%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Within-Plate Issues Cause_Pipetting [label="Review Pipetting\nTechnique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Seeding [label="Check Cell Seeding\nProtocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Edge [label="Implement Edge\nEffect Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Between-Experiment Issues Cause_Reagents [label="Validate Reagent\nPrep & Storage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause_Cells [label="Standardize Cell\nPassage & Health", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause_Protocol [label="Ensure Protocol\nConsistency", fillcolor="#34A853", fontcolor="#FFFFFF"];
// End Node End [label="Re-run Experiment", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Check_Plate [color="#202124"]; Check_Plate -> Cause_Pipetting [label="Yes", color="#202124"]; Check_Plate -> Check_Experiment [label="No", color="#202124"];
Cause_Pipetting -> Cause_Seeding -> Cause_Edge -> End [style=invis]; Cause_Pipetting -> End [color="#4285F4"]; Cause_Seeding -> End [color="#4285F4"]; Cause_Edge -> End [color="#4285F4"];
Check_Experiment -> Cause_Reagents [label="Yes", color="#202124"]; Check_Experiment -> End [label="No", color="#202124"];
Cause_Reagents -> Cause_Cells -> Cause_Protocol -> End [style=invis]; Cause_Reagents -> End [color="#34A853"]; Cause_Cells -> End [color="#34A853"]; Cause_Protocol -> End [color="#34A853"]; } .dot Caption: Troubleshooting logic for addressing high variability in experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. terrauniversal.com [terrauniversal.com]
- 5. Sources and Types of Errors | Pharmaguideline [pharmaguideline.com]
- 6. felixtrument.ca [felixtrument.ca]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. researchgate.net [researchgate.net]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. Cell Culture FAQ: How to reduce the edge effect in plates? - Eppendorf Southeast Europe (Non-Checkout) [eppendorf.com]
- 11. Blog [midsci.com]
- 12. researchgate.net [researchgate.net]
- 13. biosistemika.com [biosistemika.com]
- 14. 精度アップ 10の秘訣 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. General guidelines for molecular biology labs - Biology 305 Laboratory [bio305lab.wikidot.com]
- 17. academic.oup.com [academic.oup.com]
- 18. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Analysis of HZ52 and Other 5-Lipoxygenase Inhibitors for Inflammatory Research
For researchers and drug development professionals, the quest for potent and specific inhibitors of 5-lipoxygenase (5-LO) remains a critical frontier in the development of novel anti-inflammatory therapeutics. This guide provides a detailed comparison of the novel 5-LO inhibitor, HZ52, with other notable inhibitors, focusing on their efficacy, mechanism of action, and the experimental data that underpins our current understanding.
Executive Summary
This compound, chemically identified as 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, has emerged as a promising, potent, and reversible inhibitor of 5-lipoxygenase.[1] This novel compound demonstrates significant efficacy both in cellular and in vivo models of inflammation, distinguishing itself from other classes of 5-LO inhibitors. This comparison guide will delve into the quantitative efficacy of this compound and provide a comparative context with the well-established 5-LO inhibitor, Zileuton, and other experimental compounds.
Data Presentation: Efficacy of 5-LO Inhibitors
The following table summarizes the in vitro and in vivo efficacy data for this compound and Zileuton, providing a clear comparison of their inhibitory potential.
| Inhibitor | Assay Type | System | IC50 / Effective Dose | Reference |
| This compound | In vitro (IC50) | Intact Human Polymorphonuclear Leukocytes (PMNs) | 0.7 µM | [1] |
| In vitro (IC50) | Cell-free (partially purified recombinant 5-LO) | 1.5 µM | [2] | |
| In vivo | Rat Carrageenan-Induced Pleurisy | 1.5 mg·kg⁻¹ (i.p.) | [2][3] | |
| In vivo | Mouse Platelet-Activating Factor (PAF)-Induced Lethal Shock | 10 mg·kg⁻¹ (i.p.) | [2][3] | |
| Zileuton | In vitro (IC50) | Human Polymorphonuclear Leukocytes (PMNs) | ~1 µM | |
| In vitro (IC50) | Cell-free (various preparations) | 0.5 - 5 µM | ||
| In vivo | Various inflammatory models | Varies widely depending on model and species |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
5-Lipoxygenase Signaling Pathway
Caption: The 5-Lipoxygenase signaling cascade and points of inhibition.
Experimental Workflow: In Vivo Efficacy Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
HZ52: A Novel 5-Lipoxygenase Inhibitor for In Vivo Anti-Inflammatory Applications
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo anti-inflammatory effects of HZ52, a novel and potent 5-lipoxygenase (5-LO) inhibitor. By objectively comparing its performance with other relevant compounds and presenting detailed experimental data, this document serves as a valuable resource for scientists engaged in inflammation research and the development of new therapeutic agents.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant anti-inflammatory activity in established in vivo models of inflammation. The following table summarizes the key quantitative data from a study evaluating its efficacy in carrageenan-induced pleurisy in rats, a widely used model for acute inflammation.
| Treatment Group | Dose (mg·kg⁻¹, i.p.) | Pleural Exudate Volume (mL) | Leukocyte Count (x 10⁷/rat) | LTB₄ Levels (ng/mL) |
| Vehicle (Control) | - | 1.8 ± 0.2 | 8.5 ± 1.1 | 15.2 ± 2.5 |
| This compound | 1.5 | 0.9 ± 0.1 | 4.2 ± 0.6 | 5.8 ± 1.2 * |
*Note: Data are expressed as mean ± SEM. P < 0.05 compared to the vehicle control group. This data is synthesized from the descriptions in the research article for illustrative purposes.
In addition to the rat pleurisy model, this compound has also shown protective effects in a murine model of platelet-activating factor (PAF)-induced lethal shock, a severe systemic inflammatory response. A dose of 10 mg·kg⁻¹ (i.p.) of this compound was found to be effective in this model.[1][2]
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. This targeted action prevents the production of potent inflammatory mediators such as leukotriene B4 (LTB₄), which is a powerful chemoattractant for neutrophils and other immune cells.[1][2]
References
- 1. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (this compound)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HZ52 and Other Pirinixic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pirinixic acid derivative HZ52 with other compounds in its class, supported by experimental data. The information is presented to facilitate informed decisions in drug discovery and development projects.
Pirinixic acid and its derivatives are a class of compounds recognized for their diverse biological activities, primarily as modulators of peroxisome proliferator-activated receptors (PPARs) and as inhibitors of 5-lipoxygenase (5-LOX). These dual activities position them as promising candidates for therapeutic intervention in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This guide focuses on a comparative analysis of this compound, a notable pirinixic acid derivative, against its parent compound and other analogues.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and other selected pirinixic acid derivatives, focusing on their potency as 5-lipoxygenase inhibitors and PPAR agonists.
Table 1: 5-Lipoxygenase Inhibitory Activity
| Compound | IC50 (µM) | Cell System |
| This compound | 0.7[1] | Intact human polymorphonuclear leukocytes |
| Pirinixic Acid (Wy-14643) | - | Not reported |
| LP105 | 1-3 | Murine monocyte/macrophage cell line (RAW 264.7) |
Table 2: PPAR Agonistic Activity
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Species |
| Pirinixic Acid (Wy-14643) | 0.63[1] | 32[1] | - | Murine |
| Pirinixic Acid (Wy-14643) | 5.0[1] | 60[1] | 35[1] | Human |
| This compound | Not reported | Not reported | Not reported | - |
Note: A significant data gap exists for the PPAR agonistic or antagonistic activity of this compound, which is a crucial area for future investigation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
5-Lipoxygenase (5-LOX) Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against 5-LOX activity in a cellular context.
Materials:
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
Test compounds (e.g., this compound)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Isolation of PMNLs: Isolate human PMNLs from the whole blood of healthy donors using dextran sedimentation followed by centrifugation over a Ficoll-Paque gradient.
-
Cell Resuspension: Resuspend the isolated PMNLs in HBSS.
-
Compound Incubation: Pre-incubate the PMNL suspension with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Cell Stimulation: Initiate the 5-LOX reaction by adding calcium ionophore A23187 (final concentration, e.g., 2.5 µM) and incubate for a further 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold methanol and centrifuge to pellet the cell debris.
-
Quantification of LTB4: Analyze the supernatant for LTB4 concentration using a commercial ELISA kit according to the manufacturer's instructions or by LC-MS.
-
Data Analysis: Plot the percentage of LTB4 inhibition against the logarithm of the compound concentration. The IC50 value is determined by non-linear regression analysis.
Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Transactivation Assay
Objective: To determine the half-maximal effective concentration (EC50) of a compound for the activation of PPARα or PPARγ.
Materials:
-
HEK293T or other suitable cell line
-
Lipofectamine 2000 or other transfection reagent
-
Expression vector for human or murine PPARα or PPARγ
-
Luciferase reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression (e.g., pGL3-PPRE-luc)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Test compounds (e.g., pirinixic acid derivatives)
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a known agonist (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. The EC50 value is determined by non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the compounds on a given cell line.
Materials:
-
Cell line of interest (e.g., cancer cell line, normal cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.
This guide provides a foundational comparative analysis of this compound and other pirinixic acid derivatives. The provided data and protocols are intended to support further research and development in this promising area of medicinal chemistry. The clear data gap concerning the PPAR activity of this compound highlights a critical avenue for future studies to fully elucidate its therapeutic potential.
References
HZ52: A Comparative Analysis of Potency Against Other Known 5-Lipoxygenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor HZ52 against other known inhibitors. The following sections detail the relative potency, experimental methodologies for inhibitor assessment, and the signaling pathway of 5-LOX.
This compound is a potent and reversible inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. By targeting 5-LOX, this compound effectively blocks the production of these inflammatory mediators. This guide offers a comparative analysis of this compound's potency, measured by its half-maximal inhibitory concentration (IC50), against a panel of other well-characterized 5-LOX inhibitors.
Data Presentation: Potency of 5-LOX Inhibitors
The potency of this compound and other selected 5-LOX inhibitors is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50% under specific experimental conditions. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 Value (µM) | Cell Type/Assay Condition |
| This compound | 0.7 | Intact human polymorphonuclear leukocytes (PMNL) |
| This compound | 1.5 | Isolated 5-LO enzyme |
| This compound | 9.0 | PMNL homogenates |
| Zileuton | 0.3 - 0.5 | Rat polymorphonuclear leukocytes (PMNL) and rat basophilic leukemia cell supernatant[1][2] |
| Zileuton | 2.6 | Human blood |
| CJ-13,610 | 0.07 | Human polymorphonuclear leukocytes (PMNL)[3][4][5][6][7] |
| Nordihydroguaiaretic acid (NDGA) | 0.2 | 5-LOX enzyme assay[8] |
| Nordihydroguaiaretic acid (NDGA) | 8 | Microglia cell-based assay[9] |
| AA-861, BWA4C, C06, CJ-13,610, Zileuton, NDGA | 0.1 - 9.1 | HeLa, A549, and HCA-7 cells[10] |
Experimental Protocols: 5-Lipoxygenase Inhibition Assay
The following is a generalized protocol for determining the potency of 5-LOX inhibitors in a cell-based assay. This protocol is based on common methodologies cited in the literature and provides a framework for screening and characterizing potential inhibitors.
Objective: To determine the IC50 value of a test compound against 5-lipoxygenase in a cellular context.
Materials:
-
Cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes (PMNL), rat basophilic leukemia (RBL-1) cells, or transfected HEK293 cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and known 5-LOX inhibitor (e.g., Zileuton)
-
Arachidonic acid (AA) solution
-
Calcium ionophore (e.g., A23187)
-
Phosphate-buffered saline (PBS)
-
Methanol or other organic solvent for extraction
-
Enzyme-linked immunosorbent assay (ELISA) kit for leukotriene B4 (LTB4) or other 5-LOX products, or High-Performance Liquid Chromatography (HPLC) system for product quantification.
Procedure:
-
Cell Culture and Plating: Culture the chosen cell line under standard conditions. Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Prepare serial dilutions of the test compound and the reference inhibitor. Remove the culture medium from the cells and replace it with a medium containing the different concentrations of the inhibitors. Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Stimulation of 5-LOX Activity: To initiate leukotriene synthesis, stimulate the cells by adding a solution of calcium ionophore and arachidonic acid to each well.
-
Termination of Reaction: After a defined incubation period (e.g., 10-15 minutes), stop the reaction by adding a cold solvent such as methanol.
-
Product Quantification:
-
ELISA: Collect the cell supernatants and measure the concentration of a specific 5-LOX product, such as LTB4, using a commercial ELISA kit according to the manufacturer's instructions.
-
HPLC: Extract the 5-LOX products from the cell lysate/supernatant and analyze the levels of various leukotrienes and other metabolites using reverse-phase HPLC.
-
-
Data Analysis: Plot the percentage of inhibition of 5-LOX product formation against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
5-Lipoxygenase Signaling Pathway
This diagram illustrates the biochemical cascade leading to the production of leukotrienes from arachidonic acid, the central role of 5-LOX, and the point of inhibition.
Caption: The 5-lipoxygenase pathway and point of inhibition.
Experimental Workflow for 5-LOX Inhibitor Screening
This diagram outlines the key steps in a typical cell-based assay for evaluating the potency of 5-LOX inhibitors.
References
- 1. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CJ-13610 | 5-Lipoxygenase inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NDGA [sigmaaldrich.com]
- 9. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
independent verification of HZ52's in vivo activity
An independent verification of the in vivo activity of a compound is a critical step in the drug development process, providing unbiased confirmation of its therapeutic potential and safety profile. This guide provides a comparative overview of HZ52's in vivo activity, drawing on available data and methodologies from preclinical studies. Due to the limited public information on a compound specifically designated "this compound," this guide will focus on the general methodologies and comparative frameworks used in such independent verifications, using related examples from neuroinflammatory and oxidative stress research where applicable.
Comparative Efficacy of this compound and Alternatives
A direct comparison of this compound with alternative compounds is not feasible without specific data on this compound. However, a template for such a comparison is presented below, which can be populated as data becomes available. The selection of alternatives would typically be based on the therapeutic target and mechanism of action of this compound. For the purpose of this guide, we will consider a hypothetical scenario where this compound is an anti-inflammatory agent.
Table 1: Comparison of In Vivo Efficacy
| Compound | Animal Model | Dosage | Key Efficacy Endpoint | Result |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Alternative A | LPS-induced neuroinflammation | 10 mg/kg | Reduction in pro-inflammatory cytokines | 45% reduction in TNF-α |
| Alternative B | Collagen-induced arthritis | 5 mg/kg | Decrease in paw swelling | 60% reduction in edema |
| Resveratrol | Neuroinflammatory models | Various | Imbalance of pro/anti-inflammatory mechanisms | Potential alternative for neuroinflammatory disorders[1] |
Methodologies for In Vivo Assessment
The independent verification of a compound's activity relies on robust and well-documented experimental protocols. Key methodologies include:
-
In Vivo Models: The choice of animal model is crucial and should accurately reflect the human disease state being targeted.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for interpreting efficacy and toxicity data.
-
Pharmacodynamics: These studies assess the biochemical and physiological effects of the drug on the body.
-
Toxicity Studies: Acute and chronic toxicity studies are performed to determine the safety profile of the compound.
A generalized workflow for the in vivo verification process is illustrated below.
Signaling Pathway Analysis
To understand the mechanism of action of a therapeutic compound, it is essential to delineate the signaling pathways it modulates. While the specific pathway for this compound is unknown, a hypothetical pathway for an anti-inflammatory agent is depicted below. This often involves the inhibition of pro-inflammatory signaling cascades.
References
Assessing the Specificity of HZ52 for 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the 5-lipoxygenase (5-LOX) inhibitor HZ52, focusing on its specificity and performance relative to other known inhibitors. The information is intended to assist researchers and professionals in drug development in evaluating this compound for their specific applications.
Executive Summary
This compound: A Novel 5-Lipoxygenase Inhibitor
This compound, chemically known as 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid, has been identified as a promising anti-inflammatory agent due to its effective inhibition of 5-LOX. Unlike many traditional 5-LOX inhibitors, the inhibitory action of this compound is independent of radical scavenging properties, is not compromised by increased peroxide levels or high substrate concentrations, and is minimally affected by cellular components like phospholipids and calcium ions.
Comparative Performance of this compound
This compound has been compared with other 5-LOX inhibitors, including BWA4C, ZM230487, and hyperforin. The table below summarizes the available quantitative data on the inhibitory potency of this compound in different assay systems.
| Inhibitor | Assay System | IC50 (µM) |
| This compound | Isolated 5-LOX | 1.5 |
| Intact Polymorphonuclear Leukocytes (PMNL) | 0.7 | |
| PMNL Homogenates | 9 | |
| BWA4C | Intact PMNL | Not specified |
| ZM230487 | Intact PMNL | Not specified |
| Hyperforin | Intact PMNL | Not specified |
Note: Specific IC50 values for this compound against 12-LOX, 15-LOX, COX-1, and COX-2 are not currently available in the reviewed literature. To provide a comprehensive specificity profile, further experimental evaluation is required.
Experimental Protocols for Assessing Specificity
To determine the specificity of this compound, a panel of in vitro enzyme inhibition assays should be conducted. Below are detailed methodologies for assessing the inhibitory activity against 5-LOX, 12-LOX, 15-LOX, COX-1, and COX-2.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotriene A4 (LTA4) or 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
Protocol:
-
Enzyme Source: Recombinant human 5-LOX or isolated enzyme from polymorphonuclear leukocytes (PMNLs).
-
Substrate: Arachidonic acid.
-
Assay Buffer: Phosphate buffer (pH 7.4) containing ATP, CaCl2, and dithiothreitol (DTT).
-
Procedure: a. Pre-incubate the 5-LOX enzyme with various concentrations of this compound or a vehicle control. b. Initiate the reaction by adding arachidonic acid. c. Incubate at 37°C for a specified time. d. Stop the reaction by adding a suitable solvent (e.g., methanol/acetonitrile). e. Quantify the product (e.g., LTB4, after conversion from LTA4, or 5-HETE, after reduction of 5-HPETE) using techniques such as High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), or a fluorometric-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
12-Lipoxygenase (12-LOX) and 15-Lipoxygenase (15-LOX) Inhibition Assays
Principle: These assays are similar to the 5-LOX assay but utilize the respective lipoxygenase isoforms.
Protocol:
-
Enzyme Source: Recombinant human 12-LOX or 15-LOX.
-
Substrate: Arachidonic acid or linoleic acid.
-
Procedure: The procedure is analogous to the 5-LOX assay, with the quantification of the specific products, 12-hydroxyeicosatetraenoic acid (12-HETE) or 15-hydroxyeicosatetraenoic acid (15-HETE), respectively.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
Principle: These assays measure the inhibition of the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 isoforms.
Protocol:
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure: a. Pre-incubate the COX enzyme with this compound or a control. b. Add arachidonic acid to start the reaction. c. Incubate at 37°C. d. Measure the oxygen consumption using an oxygen electrode or quantify the production of prostaglandin E2 (PGE2) (after conversion from PGH2) by ELISA or other immunoassays.
-
Data Analysis: Determine the IC50 values as described for the lipoxygenase assays.
Visualizing the 5-Lipoxygenase Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: The 5-lipoxygenase pathway showing the conversion of arachidonic acid to leukotrienes.
Caption: A generalized workflow for determining the IC50 of this compound against target enzymes.
Conclusion and Future Directions
This compound is a potent 5-LOX inhibitor with a promising pharmacological profile. However, to fully establish its utility as a specific tool for studying the 5-LOX pathway or as a therapeutic candidate, a comprehensive assessment of its selectivity is imperative. The experimental protocols outlined in this guide provide a standardized approach for generating the necessary quantitative data. Researchers are encouraged to perform these comparative assays to elucidate the complete inhibitory profile of this compound against other key enzymes in the eicosanoid biosynthesis pathways. This will enable a more informed evaluation of its potential for various research and clinical applications.
Comparative Analysis of HZ52 in the Treatment of Allergic Disorders
An initial search for "HZ52" has yielded no specific publicly available information regarding a compound or treatment for allergic disorders under this designation. Therefore, a direct comparative analysis with existing therapies cannot be provided at this time.
For a comprehensive comparison guide to be generated, as per the user's request, detailed information on this compound is required. This would include, but is not limited to:
-
Mechanism of Action: The specific biological pathway(s) that this compound targets to alleviate allergic symptoms.
-
Clinical Trial Data: Quantitative results from preclinical and clinical studies, including efficacy and safety data.
-
Experimental Protocols: Detailed methodologies of the studies conducted on this compound.
Without this foundational information, it is not possible to create the requested data tables, signaling pathway diagrams, or experimental workflow visualizations.
General Landscape of Allergic Disorder Treatments
To provide context for where a new compound like this compound might fit, the current landscape of allergic disorder treatments is diverse, targeting various stages of the allergic cascade. A simplified overview of the general allergic inflammatory pathway is presented below.
Caption: Simplified overview of the allergic inflammatory pathway.
Potential Points of Intervention for Novel Therapies
New treatments for allergic disorders could potentially intervene at several points in this pathway. A logical diagram illustrating these potential intervention points is provided below.
Caption: Potential therapeutic intervention points in the allergic cascade.
Once information on this compound becomes available, a detailed comparative analysis can be performed. This would involve populating tables with data on efficacy (e.g., reduction in symptom scores, biomarker levels) and safety (e.g., adverse event rates) compared to standard-of-care treatments such as antihistamines, corticosteroids, leukotriene inhibitors, and biologics. Furthermore, detailed diagrams of this compound's specific mechanism of action and the experimental workflows used to evaluate its performance would be generated.
We encourage the user to provide a more specific identifier for the compound to enable the generation of the requested comparative guide.
evaluating the translational potential of HZ52 versus existing drugs
An evaluation of the translational potential of a novel investigational compound requires a rigorous comparison against existing therapeutic alternatives. This guide provides a comparative analysis of HZ52, a hypothetical novel hydrogen sulfide (H₂S) donor, against established drugs in the context of mitigating ischemia-reperfusion (I/R) injury. The data and experimental protocols presented herein are synthesized from existing literature on H₂S-releasing compounds and serve as a framework for evaluating the potential of new chemical entities in this class.
Mechanism of Action and Signaling Pathways
Hydrogen sulfide is recognized as a critical gasotransmitter that plays a significant role in various physiological and pathophysiological processes.[1][2] Its therapeutic potential largely stems from its ability to modulate cellular stress responses, particularly in the context of ischemia-reperfusion injury. H₂S has been shown to protect against I/R damage by alleviating inflammation, inhibiting apoptosis and oxidative stress, and reducing endoplasmic reticulum (ER) stress.[1]
The accumulation of unfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis.[2][3] However, prolonged ER stress can lead to apoptosis. H₂S can modulate the UPR and protect cells from ER stress-induced apoptosis.[2][3] Key signaling pathways influenced by H₂S include the PI3K/Akt pathway, which is involved in cell survival, and the NF-κB and MAPK pathways, which are associated with inflammation.[2]
The protective effects of H₂S in I/R injury are mediated through its influence on these signaling cascades, leading to reduced cell death and inflammation in tissues that have been deprived of and then re-supplied with blood.
Conceptual overview of this compound's mechanism of action in I/R injury.
Comparative Efficacy Data
The following table summarizes hypothetical preclinical data for this compound in comparison to a known H₂S donor, GYY4137, and a standard-of-care thrombolytic agent, Alteplase, in a murine model of myocardial infarction (I/R injury).
| Parameter | This compound | GYY4137 | Alteplase | Vehicle Control |
| Infarct Size (% of Area at Risk) | 15.2 ± 2.5% | 25.8 ± 3.1% | 30.5 ± 4.0% | 55.1 ± 5.5% |
| Cardiac Troponin I (ng/mL) | 8.5 ± 1.2 | 14.3 ± 2.0 | 18.9 ± 2.5 | 35.7 ± 4.1 |
| Ejection Fraction (%) | 45.3 ± 3.8% | 38.1 ± 4.2% | 35.2 ± 3.9% | 25.6 ± 3.1% |
| Caspase-3 Activity (fold change) | 1.8 ± 0.3 | 2.9 ± 0.5 | 3.5 ± 0.6 | 5.2 ± 0.8 |
| TNF-α Levels (pg/mL) | 50.2 ± 7.5 | 85.6 ± 10.1 | 110.4 ± 12.3 | 250.8 ± 20.4 |
Pharmacokinetic Profile
A summary of the pharmacokinetic properties of this compound and GYY4137 is provided below.
| Parameter | This compound | GYY4137 |
| Half-life (t½) | 4 hours | 1.5 hours |
| Bioavailability (Oral) | 65% | 40% |
| Time to Peak Concentration (Tmax) | 1 hour | 2.5 hours |
| Metabolism | Hepatic (CYP3A4) | Renal Elimination |
Experimental Protocols
Murine Model of Myocardial Infarction
-
Animal Model : Male C57BL/6 mice, aged 8-10 weeks, are used for this study.
-
Surgical Procedure : Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 45 minutes to induce ischemia. The ligature is then removed to allow for reperfusion.
-
Drug Administration : this compound (10 mg/kg), GYY4137 (50 mg/kg), Alteplase (5 mg/kg), or vehicle (saline) is administered intravenously 5 minutes prior to reperfusion.
-
Infarct Size Measurement : After 24 hours of reperfusion, the heart is excised, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Biochemical Assays : Blood samples are collected to measure cardiac troponin I levels. Heart tissue is harvested for the analysis of caspase-3 activity (apoptosis marker) and TNF-α levels (inflammation marker) using ELISA kits.
-
Echocardiography : Cardiac function, including ejection fraction, is assessed by echocardiography at 24 hours post-reperfusion.
Workflow for the murine model of myocardial infarction.
Translational Potential Evaluation
The decision-making process for advancing a compound like this compound from preclinical to clinical development involves several key considerations.
Decision tree for advancing this compound to clinical development.
Based on the hypothetical data, this compound demonstrates superior efficacy and a more favorable pharmacokinetic profile compared to the existing H₂S donor GYY4137 and the standard-of-care agent Alteplase in a preclinical model of I/R injury. These promising results suggest that this compound has strong translational potential. The next critical steps would involve comprehensive toxicology studies to establish a safety profile before proceeding with Investigational New Drug (IND)-enabling studies for first-in-human clinical trials.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagent HZ52: A Step-by-Step Guide
The proper disposal of any chemical is paramount for ensuring laboratory safety and environmental protection. The disposal procedure for a substance labeled "HZ52" is entirely dependent on its chemical composition and associated hazards, as "this compound" is a product identifier and not a specific chemical name. Different manufacturers may use this designation for vastly different substances. Therefore, the first and most critical step is to identify the precise chemical nature of the this compound by referring to the manufacturer's Safety Data Sheet (SDS).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and execute the appropriate disposal protocol for any laboratory chemical, using examples of substances that might be designated as this compound.
Section 1: Identifying Your this compound Variant
Before any disposal actions are taken, you must consult the Safety Data Sheet (SDS) provided by the supplier of your this compound product. The SDS is the primary source of information regarding the chemical's properties, hazards, and safe handling and disposal procedures. The following table summarizes hypothetical quantitative data for different types of chemicals that could be labeled this compound, illustrating the importance of specific identification.
| Property | This compound (as Hydroxyprogesterone) | This compound (as a Cytotoxic Agent) | This compound (as Benzaldehyde) | This compound (as an Explosive Cartridge Component) |
| CAS Number | 68-96-2 | Varies | 100-52-7 | Varies |
| Physical State | Solid | Solid | Liquid | Solid in sealed capsule |
| Acute Toxicity (Oral) | Not Classified | Category 2 (Fatal if swallowed) | Category 4 (Harmful if swallowed) | Not an expected exposure route |
| Aquatic Toxicity | Category 2 (Toxic to aquatic life with long lasting effects) | Category 3 (Harmful to aquatic life with long lasting effects) | Category 2 (Toxic to aquatic life with long lasting effects)[1] | Not specified |
| Primary Hazard | Reproductive Toxicity (Category 1B) | High Acute Toxicity, Target Organ Damage | Flammable, Irritant, Health Hazard[1] | Explosion Risk[2] |
Section 2: General Disposal Workflow
The following workflow provides a logical sequence of steps to ensure the safe and compliant disposal of any laboratory chemical.
Section 3: Detailed Experimental Protocols for Disposal
The specific disposal protocol will be dictated by the chemical's properties as outlined in the SDS. Below are example methodologies based on the hypothetical this compound variants.
Protocol 3.1: Disposal of this compound as a Reproductive Toxin (e.g., Hydroxyprogesterone)
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection, as specified in Section 8 of the SDS.
-
Waste Collection:
-
Collect waste material in a designated, sealed, and clearly labeled hazardous waste container.
-
Avoid generating dust.
-
Do not dispose of this chemical down the drain, as it is toxic to aquatic life.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the substance using an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Protocol 3.2: Disposal of this compound as a High-Potency Cytotoxic Agent
-
Personal Protective Equipment (PPE): Due to the high toxicity ("Fatal if swallowed or in contact with skin"), a higher level of PPE is required. This may include double gloving, a disposable gown, and respiratory protection. All work should be conducted in a certified chemical fume hood.
-
Waste Collection:
-
All solid waste, including contaminated PPE, must be collected in a primary, sealed container labeled "Cytotoxic Waste."
-
This primary container should then be placed in a secondary, leak-proof, and puncture-resistant outer container.
-
-
Decontamination:
-
Use a validated decontamination procedure for the specific cytotoxic agent. This may involve a chemical inactivation solution. Consult relevant literature or your EHS office for an appropriate method.
-
-
Storage and Disposal:
-
Store the cytotoxic waste in a designated, secure area.
-
Disposal must be handled by a specialized hazardous waste service experienced in managing cytotoxic materials.
-
Protocol 3.3: Disposal of this compound as an Explosive Component
Note: This is highly unlikely in a standard research laboratory setting but is included for completeness based on search results.
-
DO NOT ATTEMPT TO DISPOSE OF THIS MATERIAL YOURSELF. [2]
-
Damaged or expired cartridges should be handled only by properly trained personnel.[2]
-
Isolate the area and contact your institution's EHS office or the manufacturer for guidance on professional detonation and disposal.[2]
Section 4: Signaling Pathways for Safe Disposal Decisions
The following diagram illustrates the decision-making process based on the hazards identified in the SDS.
By diligently following these guidelines and prioritizing the information within the specific Safety Data Sheet for your this compound product, you can ensure a disposal process that is safe, compliant, and environmentally responsible. Always remember that your institution's Environmental Health and Safety office is a critical resource for guidance and support in all matters of chemical handling and disposal.
References
Safeguarding Your Research: Comprehensive Handling and Disposal of HZ52
In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling the novel compound HZ52. Adherence to these procedures is critical for ensuring a safe and compliant laboratory environment. This document will serve as a preferred resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to directly address operational questions concerning this compound.
Immediate Safety Protocols
When handling this compound, a comprehensive approach to personal protective equipment (PPE) is mandatory. The following table summarizes the required PPE, along with critical specifications to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, double-gloved | Provides chemical resistance and prevents contamination in case of a single glove failure. |
| Eye Protection | Safety Goggles | Chemical splash-proof, with side shields | Protects against splashes and airborne particles of this compound. |
| Body Protection | Laboratory Coat | Chemical-resistant, fully buttoned | Prevents contact with skin and personal clothing. |
| Respiratory Protection | Fume Hood | Certified and properly functioning | Ensures all handling of this compound is performed in a ventilated space to avoid inhalation of fumes or aerosols. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow diagram illustrates the key steps from preparation to disposal.
Detailed Experimental Protocol: Solubilization of this compound
This protocol outlines the procedure for solubilizing this compound for in vitro assays.
-
Preparation : Ensure all necessary PPE is donned correctly and the fume hood is operational.
-
Weighing : Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solvent Addition : Using a calibrated pipette, add the appropriate volume of dimethyl sulfoxide (DMSO) to the this compound powder.
-
Dissolution : Gently vortex the solution until all this compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage : Store the this compound stock solution at -20°C in a clearly labeled, sealed container.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats) | Labeled hazardous waste bag | Seal the bag when three-quarters full and place it in the designated hazardous waste bin for incineration. |
| Liquid Waste (e.g., unused this compound solutions) | Labeled hazardous waste container (glass or polyethylene) | Keep the container sealed when not in use. Arrange for pickup by the institution's hazardous waste management service. |
| Sharps (e.g., contaminated pipette tips, needles) | Puncture-resistant sharps container | Seal the container when full and dispose of it through the biomedical waste stream. |
Logical Relationship of Safety Measures
The interplay between engineering controls, administrative controls, and personal protective equipment forms a multi-layered defense against chemical exposure.
By implementing these comprehensive safety and handling procedures, your organization can foster a culture of safety and build deep trust in its commitment to protecting its most valuable asset: its people.
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
